IACS-8968 R-enantiomer
描述
属性
IUPAC Name |
(5R)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMTZODMRPHSBC-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IACS-8968 R-enantiomer: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The IACS-8968 R-enantiomer is a potent and selective small molecule inhibitor of the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and, to a lesser extent, tryptophan 2,3-dioxygenase (TDO). These enzymes are critical players in the kynurenine (B1673888) pathway of tryptophan metabolism, a pathway frequently exploited by cancer cells to create an immunosuppressive tumor microenvironment. By inhibiting IDO1 and TDO, the this compound blocks the degradation of tryptophan into the immunosuppressive metabolite kynurenine. This action restores T-cell function and enhances anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of the this compound, including its biochemical activity, cellular effects, and preclinical efficacy.
Core Mechanism of Action: Dual Inhibition of IDO1 and TDO
The primary mechanism of action of the this compound is the competitive inhibition of IDO1 and TDO. IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. TDO performs a similar function, primarily in the liver, but is also expressed in some tumors. In the tumor microenvironment, the upregulation of IDO1 and/or TDO leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites.
Kynurenine acts as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that, upon activation, promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and suppresses the activity of cytotoxic T lymphocytes and natural killer (NK) cells. The this compound, by blocking the production of kynurenine, effectively mitigates these immunosuppressive effects, thereby restoring the immune system's ability to recognize and eliminate cancer cells.
Signaling Pathway
The signaling cascade affected by the this compound is centered on the tryptophan-kynurenine-AhR axis. The inhibition of IDO1 and TDO by the this compound initiates a series of downstream events that collectively lead to the restoration of anti-tumor immunity.
References
Unveiling the Functional Profile of IACS-8968 R-enantiomer: A Technical Guide for Drug Development Professionals
Cambridge, MA – December 15, 2025 – The landscape of cancer immunotherapy is continually evolving, with a significant focus on targeting metabolic pathways that fuel tumor growth and suppress anti-tumor immunity. One such pivotal pathway is the kynurenine (B1673888) pathway, regulated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). The investigational compound IACS-8968 has emerged as a dual inhibitor of these enzymes. This technical guide provides an in-depth analysis of the function of the R-enantiomer of IACS-8968, consolidating available data for researchers, scientists, and drug development professionals.
Core Function: Inhibition of IDO1 and TDO
IACS-8968 is a potent dual inhibitor of both IDO1 and TDO.[1][2][3] The racemic mixture of IACS-8968 has been shown to inhibit IDO1 with a pIC50 of 6.43 and TDO with a pIC50 of less than 5.[1][2][3] This dual inhibition is significant as both enzymes catalyze the initial and rate-limiting step in the catabolism of tryptophan to kynurenine. Elevated kynurenine levels in the tumor microenvironment are known to suppress the proliferation and activity of effector T cells and promote the generation of regulatory T cells, thereby fostering an immunosuppressive milieu that allows tumors to evade immune destruction.
Mechanism of Action: Targeting the Apoenzyme
Research on a closely related class of IDO1 inhibitors featuring the same bicyclo[3.1.0]hexane core as IACS-8968 reveals a distinct mechanism of action.[4] These inhibitors, including the clinical candidates IACS-9779 and IACS-70465, function by binding to the apoenzyme form of IDO1.[4] This binding prevents the incorporation of the essential heme cofactor, which is necessary for the enzyme's catalytic activity. It is highly probable that the IACS-8968 R-enantiomer shares this mechanism of action.
dot
Quantitative Data
As previously stated, specific inhibitory concentrations for the R-enantiomer of IACS-8968 are not publicly available. The known quantitative data for the racemic mixture is summarized below. It is anticipated that the R-enantiomer is the more active component, possessing a significantly lower IC50 value for IDO1.
| Compound | Target | pIC50 | IC50 (nM, estimated) |
| IACS-8968 (Racemate) | IDO1 | 6.43 | ~371 |
| TDO | <5 | >10,000 |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below, based on protocols used for analogous compounds.[4]
Cell-Based IDO1 Inhibition Assay
-
Cell Culture: HeLa cells, which express IDO1 upon stimulation, are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Preparation: A serial dilution of the this compound is prepared in DMSO and then further diluted in cell culture medium.
-
Cell Treatment: The cell culture medium is replaced with medium containing the test compound and interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Incubation: The cells are incubated for a period sufficient to allow for IDO1 expression and activity (e.g., 48-72 hours).
-
Kynurenine Measurement: The supernatant is collected, and the concentration of kynurenine is measured using a colorimetric assay. This typically involves the reaction of kynurenine with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product that can be quantified by measuring absorbance at approximately 480 nm.
-
Data Analysis: The percentage of IDO1 inhibition is calculated relative to a vehicle control (DMSO). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
dot
Human Whole Blood Assay
This assay provides a more physiologically relevant assessment of IDO1 inhibition.
-
Blood Collection: Fresh human whole blood is collected from healthy donors.
-
Compound Addition: The this compound is added to the whole blood at various concentrations.
-
IDO1 Induction: IDO1 is induced by adding a stimulant such as lipopolysaccharide (LPS).
-
Incubation: The blood is incubated to allow for IDO1 activity.
-
Plasma Separation: Plasma is separated by centrifugation.
-
Kynurenine and Tryptophan Analysis: The concentrations of kynurenine and tryptophan in the plasma are measured using LC-MS/MS.
-
Data Analysis: The ratio of kynurenine to tryptophan is calculated, and the IC50 is determined by plotting the inhibition of this ratio against the compound concentration.
Signaling Pathway
The inhibition of IDO1 and TDO by the this compound directly impacts the kynurenine pathway, a critical signaling cascade in the tumor microenvironment.
dot
Conclusion and Future Directions
The this compound represents a promising therapeutic candidate for cancer immunotherapy through its potent dual inhibition of IDO1 and TDO. Its likely mechanism of action, targeting the apoenzyme, offers a differentiated approach to modulating the kynurenine pathway. Further studies are warranted to definitively quantify the inhibitory activity of the R-enantiomer and to evaluate its efficacy in preclinical and clinical settings. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing the investigation of this and similar next-generation immunomodulatory agents.
References
IACS-8968 R-enantiomer: A Technical Guide to Dual IDO1 and TDO Target Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic targeting of metabolic pathways that fuel cancer progression and immune evasion represents a forefront in oncology research. One such critical pathway is the catabolism of tryptophan, primarily regulated by the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). The upregulation of these enzymes in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This metabolic shift fosters an environment conducive to tumor growth by suppressing the anti-tumor activity of effector T cells and promoting regulatory T cell function.
IACS-8968 has been identified as a potent dual inhibitor of both IDO1 and TDO. This technical guide provides a comprehensive overview of the target validation for the R-enantiomer of IACS-8968, consolidating available preclinical data, outlining detailed experimental methodologies for target engagement and validation, and visualizing the intricate signaling pathways involved. While both enantiomers of IACS-8968 are recognized, specific public data detailing the comparative analysis of the R- and S-enantiomers is not currently available. This document will therefore focus on the validation of the dual IDO1/TDO target by the IACS-8968 chemical entity, with the understanding that the R-enantiomer is a key component of its development.
Introduction to IDO1 and TDO in Cancer Immunology
Cancer cells employ various mechanisms to evade the host immune system. A key strategy is the metabolic reprogramming of the tumor microenvironment to create an immunosuppressive milieu. The catabolism of the essential amino acid tryptophan into kynurenine (B1673888) is a central node in this process, catalyzed by the heme-containing enzymes IDO1 and TDO.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an intracellular enzyme that is widely expressed in various tissues and immune cells, including dendritic cells and macrophages. Its expression is often upregulated in the tumor microenvironment by pro-inflammatory cytokines such as interferon-gamma (IFNγ), creating a mechanism of adaptive immune resistance.
-
Tryptophan 2,3-dioxygenase (TDO): TDO is primarily expressed in the liver, where it regulates systemic tryptophan levels. However, its ectopic expression has been observed in several cancer types, contributing to the local depletion of tryptophan within the tumor.
The enzymatic activity of both IDO1 and TDO initiates the kynurenine pathway, leading to two primary immunosuppressive consequences:
-
Tryptophan Depletion: The depletion of tryptophan activates the general control nonderepressible 2 (GCN2) stress kinase in T cells, leading to their anergy and apoptosis.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor expressed in various immune cells. AhR activation promotes the differentiation of naïve T cells into regulatory T cells (Tregs) and suppresses the function of natural killer (NK) cells and effector T cells.
Given their pivotal role in tumor immune evasion, the dual inhibition of IDO1 and TDO presents a compelling therapeutic strategy to restore anti-tumor immunity.
IACS-8968: A Dual Inhibitor of IDO1 and TDO
IACS-8968 is a small molecule inhibitor designed to potently and selectively target both IDO1 and TDO. By blocking the catalytic activity of these enzymes, IACS-8968 aims to reverse the immunosuppressive effects of tryptophan catabolism, thereby enhancing the efficacy of the host's anti-tumor immune response.
Quantitative In Vitro Activity
The inhibitory potency of IACS-8968 against IDO1 and TDO has been determined through enzymatic assays. The following table summarizes the available preclinical data.
| Compound | Target | Potency (pIC50) | Assay Type |
| IACS-8968 | IDO1 | 6.43[1][2] | Enzymatic |
| IACS-8968 | TDO | <5[1][2] | Enzymatic |
Note: A higher pIC50 value indicates greater potency.
Experimental Protocols for Target Validation
The validation of a therapeutic target is a critical process in drug discovery, involving a series of experiments to demonstrate that modulating the target's activity will lead to the desired therapeutic outcome. This section outlines representative protocols for the in vitro and in vivo validation of IDO1 and TDO as targets for inhibitors like IACS-8968.
In Vitro Assays
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1 and TDO.
Methodology:
-
Enzyme Preparation: Use purified recombinant human IDO1 and TDO enzymes.
-
Reaction Mixture: The assay is typically conducted in a buffer solution (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5) containing the respective enzyme, L-tryptophan as the substrate, and necessary co-factors such as ascorbic acid and methylene (B1212753) blue.
-
Inhibitor Addition: Add the test compound (e.g., IACS-8968) to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 10-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.
-
Detection of Kynurenine: Quantify the amount of kynurenine produced. A common method involves a colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product that can be measured spectrophotometrically at approximately 480 nm.[3]
-
Data Analysis: Calculate the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]
Objective: To assess the potency of a compound to inhibit IDO1 or TDO activity within a cellular context.
Methodology:
-
Cell Lines: Use human cell lines that endogenously express or are engineered to overexpress IDO1 or TDO. For example, HeLa or SKOV-3 cells can be stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Cell Culture: Seed cells in multi-well plates and allow them to adhere overnight.
-
Induction of Enzyme Expression (if necessary): For inducible systems, treat cells with an inducing agent (e.g., 50 ng/mL IFN-γ for IDO1 in HeLa cells) for 24-48 hours.
-
Inhibitor Treatment: Add the test compound to the cell culture medium at a range of concentrations.
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24-72 hours) in a medium containing a known concentration of L-tryptophan.
-
Sample Collection: Collect the cell culture supernatant.
-
Detection of Kynurenine: Quantify the amount of kynurenine in the supernatant using methods such as the colorimetric assay with p-dimethylaminobenzaldehyde or by LC-MS/MS.
-
Data Analysis: Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.[3]
In Vivo Assays
Objective: To evaluate the anti-tumor efficacy of an IDO1/TDO inhibitor, alone or in combination with other therapies, in a living organism.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) for xenograft studies with human cancer cell lines, or syngeneic models for studies involving a fully competent immune system.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., LN229 or U87 human glioma cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Once tumors reach the desired size, randomize the mice into treatment groups.
-
Treatment Administration: Administer the test compound (e.g., IACS-8968 at a specified dosage, such as 5 mg/kg) and any combination agents (e.g., temozolomide (B1682018) at 10 mg/kg) according to the study design. Include vehicle control groups (e.g., DMSO, PBS).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or based on survival), euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Analyze the data to determine the effect of the treatment on tumor growth and overall survival.
In Vivo Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement in vivo by measuring the modulation of the kynurenine pathway.
Methodology:
-
Sample Collection: Collect plasma and tumor tissue from treated and control animals at specified time points after drug administration.
-
Metabolite Extraction: Extract tryptophan and kynurenine from the collected samples.
-
Quantification: Use a validated analytical method, such as LC-MS/MS, to accurately quantify the concentrations of tryptophan and kynurenine.
-
Data Analysis: Calculate the kynurenine-to-tryptophan (Kyn/Trp) ratio. A significant reduction in the Kyn/Trp ratio in the treated group compared to the control group indicates effective in vivo target engagement of IDO1 and/or TDO.
Signaling Pathways and Experimental Workflows
IDO1/TDO Signaling Pathway
The following diagram illustrates the central role of IDO1 and TDO in tryptophan catabolism and the subsequent immunosuppressive signaling cascade.
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for conducting an in vivo efficacy study to validate the anti-tumor effects of an IDO1/TDO inhibitor.
Preclinical In Vivo Data
In vivo studies are crucial for validating the therapeutic potential of a drug candidate. The following table summarizes key findings from a preclinical study of IACS-8968 in a glioma mouse model.
| Parameter | Details |
| Animal Model | Subcutaneous xenograft with LN229 or U87 human glioma cells in mice |
| IACS-8968 Dosage | 5 mg/kg |
| Combination Agent | Temozolomide (TMZ) at 10 mg/kg |
| Treatment Groups | - Vehicle (DMSO, PBS) - IACS-8968 alone - TMZ alone - IACS-8968 + TMZ |
| Primary Endpoints | Tumor Volume, Survival Time |
| Key Findings | - Co-treatment with IACS-8968 significantly strengthened the cytotoxicity of TMZ in glioma cells.[4] - The combination of IACS-8968 and TMZ demonstrated superior anti-cancer effects and prolonged the survival of tumor-bearing mice compared to either agent alone.[4] |
Conclusion
The dual inhibition of IDO1 and TDO is a promising strategy in cancer immunotherapy to counteract a key mechanism of tumor immune evasion. IACS-8968 has demonstrated potent in vitro activity against both enzymes and has shown promising anti-tumor efficacy in preclinical in vivo models, particularly in combination with standard-of-care chemotherapy. The target validation of IDO1 and TDO is well-supported by a robust understanding of their roles in creating an immunosuppressive tumor microenvironment.
Further investigation into the specific contributions and potential advantages of the R-enantiomer of IACS-8968 will be critical for its continued development. The experimental frameworks provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of IACS-8968 and other dual IDO1/TDO inhibitors. The successful clinical translation of such agents holds the potential to significantly enhance the efficacy of cancer immunotherapies for a broad range of malignancies.
References
The Role of IACS-8968 R-enantiomer in Tryptophan Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of IACS-8968, a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), with a focus on its implications for tryptophan metabolism. While specific data delineating the discrete role of the IACS-8968 R-enantiomer is not extensively available in the public domain, this document synthesizes the known inhibitory activities of the racemic mixture and contextualizes its function within the broader landscape of tryptophan catabolism. This guide will cover the mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction to Tryptophan Metabolism and the Kynurenine (B1673888) Pathway
Tryptophan, an essential amino acid, is metabolized through several pathways, the most significant of which is the kynurenine pathway. This pathway is initiated by the enzymes IDO1 and TDO, which catalyze the conversion of L-tryptophan to N-formylkynurenine.[1] IDO1 is ubiquitously expressed and inducible by inflammatory stimuli, whereas TDO is primarily found in the liver and regulates systemic tryptophan levels.[1][2] The kynurenine pathway generates several bioactive metabolites that are implicated in immune regulation, neurotransmission, and cellular bioenergetics.[3] Dysregulation of this pathway, particularly the overexpression of IDO1 and/or TDO, is a hallmark of various pathological states, including cancer and neurodegenerative diseases.[3][4] In oncology, the depletion of tryptophan and the accumulation of kynurenine and its derivatives in the tumor microenvironment lead to the suppression of effector T-cell function and the promotion of an immunosuppressive milieu.[3]
IACS-8968: A Dual Inhibitor of IDO1 and TDO
IACS-8968 has been identified as a potent dual inhibitor of both IDO1 and TDO.[5][6][7] This dual inhibitory action presents a potential therapeutic advantage by comprehensively targeting the enzymatic initiation of the kynurenine pathway in various tissues and disease contexts. The available data primarily describes the activity of the racemic mixture of IACS-8968.
Quantitative Inhibitory Activity
The inhibitory potency of racemic IACS-8968 against IDO1 and TDO has been characterized, demonstrating a preference for IDO1.
| Compound | Target | pIC50 | IC50 (nM) | Assay Type |
| IACS-8968 (racemate) | IDO1 | 6.43 | ~371 | Enzymatic |
| TDO | <5 | >10,000 | Enzymatic |
Note: Data for the individual R- and S-enantiomers are not specified in the reviewed literature. The provided pIC50 values are for the racemic mixture.[5][6][7]
The Tryptophan Metabolism Signaling Pathway
The metabolism of tryptophan via the kynurenine pathway is a critical signaling cascade with diverse physiological and pathological roles. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine by IDO1 or TDO. IACS-8968 acts at this juncture to inhibit both enzymes.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like IACS-8968 on IDO1 and TDO. Specific experimental conditions for the this compound have not been detailed in the available literature.
Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the purified enzyme.
Workflow:
Methodology:
-
Enzyme and Reagents: Purified recombinant human IDO1 or TDO enzymes are used. The reaction buffer typically contains potassium phosphate, L-tryptophan as the substrate, and necessary co-factors like ascorbic acid and methylene (B1212753) blue.[5]
-
Inhibitor Preparation: A dilution series of the test compound (e.g., this compound) is prepared in a suitable solvent, such as DMSO.
-
Reaction Initiation: The reaction is initiated by adding the substrate to the mixture of enzyme, co-factors, and inhibitor.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent like trichloroacetic acid.
-
Kynurenine Quantification: The amount of kynurenine produced is measured. A common method is a colorimetric assay using p-dimethylaminobenzaldehyde, with absorbance read at approximately 480 nm.[5]
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.[5]
Cell-Based Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 or TDO activity within a cellular context.
Workflow:
Methodology:
-
Cell Lines: Use human cell lines that endogenously express or are engineered to overexpress IDO1 or TDO. For instance, HeLa or SKOV-3 cells can be stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[5]
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.
-
Induction (if necessary): For inducible systems, cells are treated with an inducing agent like IFN-γ for 24-48 hours.[5]
-
Inhibitor Treatment: The test compound is added to the cell culture medium at various concentrations.
-
Incubation: Cells are incubated with the inhibitor in a medium containing L-tryptophan for a specified period.
-
Sample Collection: The cell culture supernatant is collected.
-
Kynurenine Quantification: The concentration of kynurenine in the supernatant is determined as described in the enzymatic assay.
-
Data Analysis: The cellular IC50 value is calculated by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.[5]
Conclusion and Future Directions
IACS-8968 is a dual inhibitor of IDO1 and TDO, key enzymes in the tryptophan-kynurenine pathway. The racemic mixture shows potent inhibition of IDO1 and, to a lesser extent, TDO. While the this compound is commercially available, specific data on its inhibitory profile and a direct comparison with the S-enantiomer are currently lacking in the public literature. Understanding the stereospecific interactions of the IACS-8968 enantiomers with IDO1 and TDO is crucial for elucidating the precise mechanism of action and for the rational design of next-generation inhibitors. Future research should focus on the chiral separation and independent pharmacological characterization of the R- and S-enantiomers of IACS-8968 to fully understand their respective contributions to the inhibition of tryptophan metabolism and their potential as therapeutic agents.
References
- 1. Substrate Stereo-specificity in Tryptophan dioxygenase and Indoleamine 2,3- dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Inhibition of IDO1 and TDO: A Unified Therapeutic Strategy to Combat Alzheimer's Disease and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (IDO/TDO Inhibitor (R-enantiomer)) | IDO抑制剂 | MCE [medchemexpress.cn]
- 7. Chiral pharmacokinetics and inversion of enantiomers of a new quinoxaline topoisomerase IIbeta poison in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
IACS-8968 R-enantiomer: A Technical Overview of a Dual IDO/TDO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2][3][4] Upregulation of these enzymes is a critical mechanism of immune evasion in various cancers. By degrading the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 and TDO create a tumor microenvironment that is hostile to effector T cells, thereby facilitating tumor growth. The dual inhibition of both IDO1 and TDO by IACS-8968 presents a promising therapeutic strategy to restore anti-tumor immunity. This technical guide focuses on the R-enantiomer of IACS-8968, providing a comprehensive overview of its mechanism of action, preclinical data, and the experimental protocols used for its evaluation.
While specific preclinical data for the IACS-8968 R-enantiomer is not extensively available in the public domain, this guide synthesizes the known information for the parent compound and general methodologies for evaluating IDO/TDO inhibitors. The quantitative data presented below pertains to the racemic mixture or the parent IACS-8968 compound, as specific data for the R-enantiomer has not been separately published.
Quantitative Data Summary
The inhibitory activity of IACS-8968 has been characterized in enzymatic assays. The available data demonstrates a significantly higher potency for IDO1 over TDO.
Table 1: In Vitro Inhibitory Potency of IACS-8968
| Target | pIC50 | IC50 (nM) | Assay Type |
| IDO1 | 6.43 | ~371 | Enzymatic |
| TDO | <5 | >10,000 | Enzymatic |
Note: Data represents the parent IACS-8968 compound. Specific activity of the R-enantiomer is not publicly available.[1][2][3][4]
Mechanism of Action: The IDO/TDO Signaling Pathway
Both IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in the degradation of tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment lead to the suppression of effector T cell function and the promotion of regulatory T cells (Tregs), thus enabling tumor cells to evade the host immune system. The R-enantiomer of IACS-8968, as a dual inhibitor, is designed to block this immunosuppressive pathway at its origin.
Caption: Inhibition of IDO1 and TDO by this compound blocks tryptophan catabolism.
Experimental Protocols
The evaluation of dual IDO/TDO inhibitors like the this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified recombinant IDO1 and TDO.
Methodology:
-
Enzyme Preparation: Use purified recombinant human IDO1 and TDO enzymes.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5) containing the enzyme, L-tryptophan as the substrate, and necessary co-factors like ascorbic acid and methylene (B1212753) blue.
-
Inhibitor Addition: Add the this compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 10-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.
-
Kynurenine Detection: Quantify the amount of kynurenine produced. A common method is a colorimetric assay using p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product measurable at approximately 480 nm. Alternatively, HPLC can be used for more precise quantification.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Inhibition Assay
Objective: To assess the potency of the compound to inhibit IDO1 or TDO activity within a cellular context.
Methodology:
-
Cell Lines: Use human cell lines that endogenously express or are engineered to overexpress IDO1 (e.g., IFN-γ stimulated HeLa or SKOV-3 cells) or TDO (e.g., HEK293-TDO stable cell line).
-
Cell Culture and Induction: Seed cells in multi-well plates. For inducible systems, treat cells with an inducing agent (e.g., 50-100 ng/mL IFN-γ for IDO1) for 24-48 hours.
-
Inhibitor Treatment: Add the this compound at a range of concentrations to the cell culture medium.
-
Incubation: Incubate the cells with the inhibitor in a medium containing L-tryptophan for 24-72 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant, typically by HPLC or a colorimetric assay as described above.
-
Data Analysis: Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
In Vivo Tumor Model Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of the this compound in a relevant animal model.
Methodology:
-
Animal Model: Utilize syngeneic mouse tumor models (e.g., Lewis Lung Carcinoma - LLC, B16F10 melanoma) or humanized mouse models with implanted human cancer cells.
-
Tumor Implantation: Inoculate tumor cells subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer the this compound via a clinically relevant route, such as oral gavage, at various doses and schedules.
-
Monitoring: Monitor tumor growth by caliper measurements. Body weight and general health of the animals should also be monitored.
-
Endpoint Analysis: At the end of the study, collect tumors and blood for pharmacodynamic and immunological analysis. This can include measuring tryptophan and kynurenine levels, and profiling tumor-infiltrating immune cells by flow cytometry or immunohistochemistry.
-
Data Analysis: Compare tumor growth inhibition between the treated and control groups. Analyze changes in immune cell populations and metabolite levels to correlate with anti-tumor activity.
Preclinical Evaluation Workflow
The preclinical development of a dual IDO/TDO inhibitor like the this compound follows a structured workflow to establish its therapeutic potential.
Caption: A typical workflow for the preclinical assessment of an IDO/TDO inhibitor.
Conclusion
The this compound represents a promising therapeutic agent for cancer immunotherapy due to its dual inhibitory activity against IDO1 and TDO. While specific data for the R-enantiomer remains limited in the public domain, the information available for the parent compound highlights its potential to reverse tumor-induced immunosuppression. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel IDO/TDO inhibitors. Further studies are warranted to elucidate the specific pharmacological properties of the this compound and to fully realize its clinical potential.
References
Chiral Properties of IACS-8968 and its Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. Upregulation of this pathway is a significant mechanism of immune evasion in cancer. As a chiral molecule, IACS-8968 exists as two non-superimposable mirror images, the R- and S-enantiomers. While the racemic mixture of IACS-8968 has demonstrated significant inhibitory activity, a critical knowledge gap exists regarding the specific contributions of each enantiomer to the overall pharmacological profile. This technical guide summarizes the current understanding of IACS-8968, provides detailed experimental protocols for the evaluation of its inhibitory activity, and underscores the importance of elucidating the chiral properties of its enantiomers for future drug development.
Introduction to IACS-8968 and Chirality in Drug Development
IACS-8968 is a small molecule inhibitor that targets both IDO1 and TDO, enzymes that catalyze the initial and rate-limiting step in the degradation of the essential amino acid tryptophan.[1][2][3][4][5][6] By inhibiting these enzymes, IACS-8968 can restore tryptophan levels and reduce the production of immunosuppressive kynurenine metabolites, thereby enhancing anti-tumor immune responses.
Chirality is a fundamental property of many drug molecules, and it is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1][7][8][9][10][11][12][13] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the characterization of individual enantiomers is a critical aspect of drug development.
Currently, publicly available data on IACS-8968 primarily describes the activity of the racemic mixture. While vendors list the R- and S-enantiomers for sale, they report the same potency values as the racemate, suggesting that specific testing of the individual enantiomers has not been disclosed or conducted.[4][5][6] This guide aims to provide a comprehensive overview of the known information and to highlight the necessity of investigating the chiral properties of IACS-8968.
Quantitative Data
The inhibitory potency of racemic IACS-8968 against IDO1 and TDO is summarized in the table below. It is important to reiterate that while vendors list the individual enantiomers, the provided potency data is identical to that of the racemate, indicating a lack of specific data for each stereoisomer.[4][5][6]
| Compound | Target | Potency (pIC50) | Potency (IC50) |
| IACS-8968 (racemate) | IDO1 | 6.43 | ~372 nM |
| IACS-8968 (racemate) | TDO | < 5 | > 10,000 nM |
| IACS-8968 (R-enantiomer) | IDO1 | 6.43 | ~372 nM |
| IACS-8968 (R-enantiomer) | TDO | < 5 | > 10,000 nM |
| IACS-8968 (S-enantiomer) | IDO1 | 6.43 | ~372 nM |
| IACS-8968 (S-enantiomer) | TDO | < 5 | > 10,000 nM |
*Note: The pIC50 values for the individual enantiomers are reported by commercial suppliers to be identical to the racemate, which is scientifically improbable and likely indicates that these are the values for the racemic mixture.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory activity of IACS-8968 and its enantiomers against IDO1 and TDO.
Enzymatic Inhibition Assay
This protocol describes a method to determine the direct inhibitory effect of a test compound on the enzymatic activity of purified recombinant IDO1 or TDO.
Materials:
-
Purified recombinant human IDO1 and TDO enzymes
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene (B1212753) blue
-
Catalase
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Test compound (IACS-8968 racemate, R-enantiomer, or S-enantiomer) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (Ehrlich's reagent)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare the reaction buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Add 50 µL of the reaction buffer to each well of a 96-well plate.
-
Add 2 µL of the test compound at various concentrations (typically in a serial dilution) to the wells. For the control wells, add 2 µL of DMSO.
-
Add 20 µL of the purified enzyme (IDO1 or TDO) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 28 µL of L-tryptophan solution (final concentration of 200 µM for IDO1 and 2 mM for TDO).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of 30% (w/v) TCA.
-
Incubate the plate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate at 3000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in acetic acid) to each well and incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Inhibition Assay
This protocol assesses the ability of a test compound to inhibit IDO1 or TDO activity in a cellular context.
Materials:
-
Human tumor cell line expressing IDO1 (e.g., HeLa, SK-OV-3) or TDO (e.g., A549, HepG2).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Interferon-gamma (IFN-γ) for inducing IDO1 expression.
-
L-Tryptophan.
-
Test compound (IACS-8968 racemate, R-enantiomer, or S-enantiomer) dissolved in DMSO.
-
Reagents for kynurenine detection (as in the enzymatic assay).
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
For IDO1 inhibition, stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce enzyme expression.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO).
-
Add L-tryptophan to the medium to a final concentration of 100 µM.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method described in the enzymatic assay protocol.
-
Calculate the percent inhibition and determine the cellular IC50 value.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
A validated chiral HPLC method is essential to separate and quantify the enantiomers of IACS-8968. The following is a general approach to developing such a method.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) columns. Common choices for spirohydantoin-like structures include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or protein-based columns.
Method Development:
-
Mobile Phase Screening: Start with a normal-phase mobile phase, typically a mixture of hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol. Vary the ratio of the nonpolar solvent to the alcohol to optimize separation.
-
Additive Screening: For basic compounds, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) or for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution.
-
Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to fine-tune the separation, balancing resolution and analysis time.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of IACS-8968.
Caption: The Kynurenine Pathway and Inhibition by IACS-8968.
Caption: Differential Interaction of Enantiomers with a Chiral Biological Target.
Caption: Workflow for Determining the Chiral Properties of IACS-8968.
Discussion and Future Directions
The available data clearly establishes racemic IACS-8968 as a dual inhibitor of IDO1 and TDO with a preference for IDO1.[2] However, the lack of specific data for the individual R- and S-enantiomers represents a significant void in our understanding of this compound. It is highly probable that one enantiomer is significantly more active than the other, and this has profound implications for its therapeutic development.
Key unanswered questions include:
-
What are the individual IC50 values of the R- and S-enantiomers of IACS-8968 against IDO1 and TDO?
-
Do the enantiomers exhibit different selectivity profiles for IDO1 versus TDO?
-
Are there differences in the pharmacokinetic properties (absorption, distribution, metabolism, excretion) of the two enantiomers?
-
Could one of the enantiomers be responsible for any potential off-target effects or toxicity?
To address these questions, the following future studies are recommended:
-
Enantioselective Synthesis or Chiral Resolution: Development of a robust method for the synthesis or separation of the individual enantiomers of IACS-8968 is the first critical step.[3][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38]
-
In Vitro Pharmacological Profiling: A head-to-head comparison of the inhibitory activity of the R- and S-enantiomers against IDO1 and TDO using both enzymatic and cell-based assays.
-
Pharmacokinetic Studies: In vivo studies in animal models to determine the pharmacokinetic profiles of the individual enantiomers.
-
In Vivo Efficacy Studies: Comparison of the anti-tumor efficacy of the individual enantiomers in relevant cancer models.
Conclusion
IACS-8968 is a promising dual IDO1/TDO inhibitor with the potential for cancer immunotherapy. However, a comprehensive understanding of its chiral properties is essential for its optimal development. The lack of publicly available data on the individual enantiomers highlights a critical need for further research. By elucidating the specific contributions of the R- and S-enantiomers to the overall activity and safety profile, the full therapeutic potential of IACS-8968 can be realized, potentially leading to the development of a more potent and safer single-enantiomer drug. This guide provides the necessary framework and experimental protocols to embark on these crucial investigations.
References
- 1. Chiral pharmacokinetics and inversion of enantiomers of a new quinoxaline topoisomerase IIbeta poison in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hydantoin synthesis [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetic analysis of the enantiomeric inversion of chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of ketoprofen enantiomers in wild type of Cyp 2c8 and Cyp 2c9 patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the enantiomers of (+/-)-doxanthrine, a high efficacy full dopamine D(1) receptor agonist, and a reversal of enantioselectivity at D(1) versus alpha(2C) adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 16. Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Stereoselective Synthesis of the IDO Inhibitor Navoximod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Spirocyclic Indolenines. | Semantic Scholar [semanticscholar.org]
- 23. uwindsor.ca [uwindsor.ca]
- 24. Chiral resolution - Wikipedia [en.wikipedia.org]
- 25. veranova.com [veranova.com]
- 26. pharmtech.com [pharmtech.com]
- 27. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 28. dujps.com [dujps.com]
- 29. iipseries.org [iipseries.org]
- 30. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Asymmetric Total Synthesis of Aglacins A, B, and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Asymmetric synthesis and stereochemical structure-activity relationship of (R)- and (S)-8-[1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethoxy] octanoic acid heptyl ester, a potent inhibitor of allene oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Stereospecific Activity of IACS-8968 Enantiomers: A Technical Overview and Guide to Experimental Determination
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
IACS-8968 is a novel small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. Upregulation of this pathway is a significant mechanism of immune evasion in cancer. IACS-8968 possesses a chiral center, and therefore exists as two enantiomers (R and S). While the inhibitory activity of the racemic mixture of IACS-8968 has been characterized, specific data detailing the stereospecific activity of the individual enantiomers is not extensively available in the public domain. This technical guide provides a comprehensive overview of the known activity of racemic IACS-8968, outlines the critical importance of evaluating stereospecific activity for chiral drug candidates, and presents detailed, generalized experimental protocols for the determination of the specific inhibitory activities of the IACS-8968 enantiomers.
Introduction to IACS-8968 and the Kynurenine Pathway
The kynurenine pathway is the primary route for tryptophan catabolism in mammals. In the context of oncology, the enzymes IDO1 and TDO are often overexpressed in the tumor microenvironment. This leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This metabolic shift suppresses the proliferation and function of effector T-cells and promotes the activity of regulatory T-cells, thereby fostering an immunosuppressive environment that facilitates tumor growth.
IACS-8968 has been identified as a dual inhibitor of both IDO1 and TDO, offering a potential therapeutic strategy to counteract this immunosuppressive mechanism. By blocking both enzymes, IACS-8968 aims to restore local tryptophan levels and reduce kynurenine production, thereby reactivating anti-tumor immunity.
Quantitative Data for Racemic IACS-8968
The following table summarizes the publicly available quantitative data for the inhibitory activity of racemic IACS-8968. It is important to note that while vendors may list the same values for the individual R- and S-enantiomers, this is often placeholder information and does not reflect experimentally determined stereospecific activity.
| Target | Potency (pIC50) | Potency (IC50) | Assay Type | Reference |
| IDO1 | 6.43 | ~371 nM | Enzymatic | [1][] |
| TDO | <5 | >10,000 nM | Enzymatic | [1][] |
The Importance of Stereospecificity
IACS-8968 contains a stereocenter, meaning it exists as a pair of non-superimposable mirror images called enantiomers. While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological activities, a phenomenon known as stereospecificity. This difference arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which can preferentially bind to one enantiomer over the other.
The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." In some cases, the distomer may be inactive, contribute to off-target effects, or even have antagonistic effects. Therefore, for any chiral drug candidate like IACS-8968, it is crucial to:
-
Separate the enantiomers.
-
Individually assess their biological activity and potency.
-
Characterize their pharmacokinetic and pharmacodynamic profiles.
This knowledge is essential for developing a safe and effective therapeutic agent with an optimal therapeutic index.
Experimental Protocols for Determining Stereospecific Activity
The following are detailed, generalized protocols for the key experiments required to elucidate the stereospecific activity of the IACS-8968 enantiomers.
Chiral Separation of IACS-8968 Enantiomers
Objective: To isolate the individual R- and S-enantiomers of IACS-8968 from the racemic mixture.
Methodology: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A preparative HPLC system equipped with a chiral stationary phase (CSP) column. Common CSPs include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic additive to improve peak shape. The exact composition must be optimized for IACS-8968.
-
Procedure:
-
Dissolve the racemic IACS-8968 in a suitable solvent.
-
Inject the solution onto the chiral column.
-
The enantiomers will interact differently with the chiral stationary phase and elute at different retention times.
-
Collect the fractions corresponding to each enantiomeric peak.
-
Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
-
-
Confirmation of Purity: The enantiomeric excess (e.e.) of the separated isomers should be determined using analytical chiral HPLC, and their chemical identity confirmed by standard analytical techniques (e.g., NMR, mass spectrometry).
In Vitro Enzymatic Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of each IACS-8968 enantiomer against purified IDO1 and TDO enzymes.
Methodology:
-
Enzymes: Recombinant human IDO1 and TDO.
-
Substrate: L-Tryptophan.
-
Assay Principle: The assay measures the enzymatic conversion of tryptophan to N-formylkynurenine, which is then converted to kynurenine. The concentration of kynurenine is quantified, and the inhibition by the test compound is determined.
-
Procedure:
-
Prepare a reaction buffer containing the enzyme (IDO1 or TDO).
-
Add varying concentrations of the individual IACS-8968 enantiomers (typically in a serial dilution) or the racemic mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction, for example, by adding trichloroacetic acid.
-
Quantify the kynurenine produced. A common method is a colorimetric assay using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow product with kynurenine that can be measured spectrophotometrically at ~480 nm. Alternatively, LC-MS can be used for more sensitive and specific quantification.
-
-
Data Analysis: The percentage of inhibition for each concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Cell-Based Inhibition Assay
Objective: To assess the potency of the IACS-8968 enantiomers to inhibit IDO1 and/or TDO activity in a cellular context.
Methodology:
-
Cell Lines:
-
For IDO1: Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ), such as HeLa or SKOV-3 cells.
-
For TDO: Human cancer cell lines that endogenously express TDO, such as glioblastoma cell lines.
-
-
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere.
-
For IDO1 assays, stimulate the cells with IFN-γ for 24-48 hours to induce enzyme expression.
-
Treat the cells with a range of concentrations of the individual IACS-8968 enantiomers or the racemic mixture.
-
Incubate for a period that allows for tryptophan metabolism (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using HPLC-MS/MS or a colorimetric assay as described above.
-
-
Data Analysis: Calculate the cellular IC50 values by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of IDO1/TDO in the Tumor Microenvironment
Caption: IDO1/TDO signaling pathway in the tumor microenvironment.
Experimental Workflow for Determining Enantiomer Activity
Caption: Workflow for stereospecific activity determination.
Conclusion
IACS-8968 is a promising dual inhibitor of IDO1 and TDO with the potential for cancer immunotherapy. As a chiral molecule, a thorough investigation into the stereospecific activity of its enantiomers is a critical step in its preclinical development. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to undertake such an evaluation. The determination of the eutomer and its specific activity will be paramount in advancing IACS-8968 towards clinical application and realizing its full therapeutic potential. While specific data on the individual enantiomers is currently lacking in public literature, the protocols outlined herein provide a clear path for generating this crucial information.
References
Navigating the Kynurenine Pathway: A Technical Guide to the Dual IDO1/TDO Inhibitor IACS-8968 in Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of IACS-8968, a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), and its relevance in the field of immuno-oncology. While the specific R-enantiomer of IACS-8968 is commercially available for research purposes, publically accessible scientific literature detailing its distinct pharmacological profile is limited.[1] Therefore, this document will focus on the data available for the parent compound, IACS-8968, to provide a foundational understanding of its mechanism of action and potential therapeutic applications.
The kynurenine (B1673888) pathway of tryptophan metabolism is a critical regulator of immune tolerance.[2][3] Its overactivation in the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[4][5] This metabolic reprogramming allows cancer cells to evade immune surveillance.[4] IDO1 and TDO are the two rate-limiting enzymes that initiate this pathway, making them attractive targets for cancer immunotherapy.[2][3] IACS-8968 has been identified as a dual inhibitor of both these enzymes.[6][7]
Mechanism of Action: Targeting Tryptophan Catabolism
IACS-8968 exerts its anti-tumor effects by inhibiting the enzymatic activity of both IDO1 and TDO.[6][7] These enzymes catalyze the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[4] Elevated levels of kynurenine in the tumor microenvironment lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) differentiation, thereby fostering an immunosuppressive milieu.[8]
By blocking both IDO1 and TDO, IACS-8968 aims to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine. This dual inhibition may offer a more comprehensive blockade of the pathway compared to selective IDO1 inhibitors, as tumors can express either or both enzymes.[3] The restoration of a more favorable metabolic environment is hypothesized to enhance anti-tumor immunity.
Signaling Pathway
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Quantitative Data Presentation
The inhibitory potency of IACS-8968 against IDO1 and TDO has been characterized, demonstrating a preference for IDO1.
| Compound | Target | Potency (pIC50) | Assay Type | Selectivity Profile |
| IACS-8968 | IDO1 | 6.43 | Enzymatic | Dual IDO/TDO inhibitor, with higher potency for IDO1.[1][6][7] |
| TDO | <5 | Enzymatic |
Preclinical Studies
Preclinical evaluation of IACS-8968 has demonstrated its potential in enhancing the efficacy of chemotherapy in glioma models. In a study involving LN229 and U87 glioma cells, co-treatment with IACS-8968 and the chemotherapeutic agent temozolomide (B1682018) (TMZ) resulted in significantly increased cytotoxicity compared to TMZ alone.[9] This combination therapy also led to suppressed colony formation and invasion of glioma cells.[9]
Furthermore, in vivo studies using subcutaneous tumor-bearing mice showed that the combination of IACS-8968 and TMZ had superior anti-cancer effects and prolonged the survival of the mice compared to either agent alone.[9] These findings suggest that by blocking the TDO-mediated immunosuppressive pathway, IACS-8968 can sensitize glioma cells to chemotherapy.[9]
Experimental Protocols
Enzymatic Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of inhibitors against purified IDO1 or TDO enzymes.
Objective: To determine the IC50 value of a test compound (e.g., IACS-8968) for IDO1 and TDO.
Materials:
-
Purified recombinant human IDO1 and TDO enzymes
-
L-tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Cofactors: Ascorbic acid, Methylene blue
-
Test compound (IACS-8968) dissolved in DMSO
-
Trichloroacetic acid (TCA) for reaction termination
-
p-dimethylaminobenzaldehyde (Ehrlich's reagent) for colorimetric detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, the respective enzyme (IDO1 or TDO), and cofactors.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) in parallel.
-
Reaction Initiation and Incubation: Initiate the reaction by adding L-tryptophan. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Kynurenine Detection: Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored product.
-
Data Measurement: Measure the absorbance at approximately 480 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Cell-Based Inhibition Assay
This protocol describes a general method to evaluate the potency of an inhibitor in a cellular context.
Objective: To assess the ability of a test compound to inhibit IDO1 or TDO activity in cultured cells.
Materials:
-
Human cell line expressing IDO1 (e.g., IFN-γ stimulated HeLa or SK-OV-3 cells) or TDO.[7]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
Test compound (IACS-8968)
-
L-tryptophan
-
Reagents for kynurenine detection from the supernatant (as in the enzymatic assay)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Enzyme Induction (for IDO1): Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.[7]
-
Inhibitor Treatment: Add the test compound at a range of concentrations to the cell culture medium.
-
Incubation: Incubate the cells with the inhibitor in a medium containing a known concentration of L-tryptophan for 24-72 hours.[7]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Quantify the amount of kynurenine in the supernatant using the colorimetric method described in the enzymatic assay.
-
Data Analysis: Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.[7]
Experimental Workflow Visualization
Caption: Workflow for IDO/TDO Inhibitor Evaluation.
Conclusion
IACS-8968 represents a promising therapeutic agent in the landscape of immuno-oncology through its dual inhibition of IDO1 and TDO. By targeting the kynurenine pathway, it has the potential to reverse a key mechanism of tumor-induced immunosuppression. Preclinical data, particularly in combination with chemotherapy, underscores its potential to enhance anti-tumor responses. Further research, including the characterization of its individual enantiomers, will be crucial to fully elucidate its therapeutic utility and to guide its clinical development for the treatment of various cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 5. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 9. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on IACS-8968 R-enantiomer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available preliminary study data for the dual Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) inhibitor, IACS-8968. It is important to note that while the existence of the R-enantiomer of IACS-8968 is documented, specific preclinical data differentiating its activity, pharmacokinetics, and toxicology from the racemic mixture or the S-enantiomer are not extensively available in the public domain. Therefore, this guide is based on the data published for the racemic IACS-8968, supplemented with general principles of IDO/TDO inhibition and chiral pharmacology.
Core Concepts: Mechanism of Action
IACS-8968 is a potent inhibitor of both IDO1 and TDO, enzymes that catalyze the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] IDO1 and TDO are often overexpressed in the tumor microenvironment, leading to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites. This metabolic shift suppresses the anti-tumor immune response by inhibiting the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
By inhibiting IDO1 and TDO, IACS-8968 is designed to restore tryptophan levels and reduce kynurenine production within the tumor microenvironment, thereby reversing this immunosuppressive shield and enhancing the efficacy of the host's anti-tumor immune response.
Signaling Pathway of IDO/TDO Inhibition
Quantitative Data Summary
The following tables summarize the available quantitative data for the racemic IACS-8968. Specific data for the R-enantiomer is not publicly available.
Table 1: In Vitro Inhibitory Activity of Racemic IACS-8968
| Target | pIC50 | IC50 (nM) | Assay Type |
| IDO1 | 6.43 | ~371 | Enzymatic |
| TDO | <5 | >10,000 | Enzymatic |
Data sourced from publicly available information for the racemic mixture.[1][3]
Experimental Protocols
In Vitro IDO1/TDO Enzymatic Inhibition Assay
A common method to determine the in vitro potency of IDO1/TDO inhibitors is through a cell-free enzymatic assay.
Objective: To quantify the direct inhibitory effect of a test compound on the enzymatic activity of purified IDO1 and TDO.
Methodology:
-
Enzyme and Reagents:
-
Recombinant human IDO1 and TDO enzymes.
-
L-Tryptophan (substrate).
-
Methylene blue and Ascorbic acid (cofactors).
-
Catalase.
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer).
-
Test compound (IACS-8968 R-enantiomer) dissolved in a suitable solvent (e.g., DMSO).
-
Trichloroacetic acid (TCA) for reaction termination.
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection.
-
-
Procedure:
-
A reaction mixture is prepared containing the enzyme, cofactors, and catalase in the reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of L-tryptophan.
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is stopped by the addition of TCA.
-
Following a further incubation to convert N-formylkynurenine to kynurenine, Ehrlich's reagent is added.
-
The absorbance of the resulting colored product is measured spectrophotometrically (typically at 480 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Future Directions
The preliminary data on racemic IACS-8968 demonstrates its potential as a dual IDO1/TDO inhibitor. However, a comprehensive understanding of the therapeutic potential of the this compound requires further investigation. Key areas for future research include:
-
Enantiomer-Specific Activity: Determination of the precise IC50 values of the R- and S-enantiomers for IDO1 and TDO to understand if one enantiomer is significantly more potent or selective.
-
Chiral Pharmacokinetics: In vivo studies to characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of the individual enantiomers. This would include investigating the potential for in vivo chiral inversion.
-
In Vivo Efficacy: Evaluation of the anti-tumor efficacy of the this compound in relevant animal models, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.
-
Toxicology: A thorough toxicological assessment of the R-enantiomer to establish its safety profile.
The elucidation of these enantiomer-specific properties is crucial for the further development of this compound as a potential cancer immunotherapy.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Assessment of IACS-8968 R-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that catalyze the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2][3][4][5][6][7][8][9][10][11][12][13] The immunosuppressive effects resulting from tryptophan depletion and the accumulation of its metabolites, such as kynurenine, in the tumor microenvironment have made IDO1 and TDO attractive targets for cancer immunotherapy. This document provides detailed protocols for the in vitro evaluation of the R-enantiomer of IACS-8968, a critical tool for researchers in oncology and immunology.
Data Presentation
The inhibitory activity of IACS-8968 has been characterized against both IDO1 and TDO. While specific inhibitory concentrations for the individual R- and S-enantiomers are not consistently available in publicly accessible sources, the following table summarizes the reported potency for IACS-8968. It is important to note that in drug development, enantiomers of a chiral drug can exhibit different pharmacological activities and potencies.
| Compound | Target | pIC50 | IC50 (nM) |
| IACS-8968 | IDO1 | 6.43 | ~371 |
| TDO | <5 | >10,000 |
Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A pIC50 of 6.43 corresponds to an IC50 in the nanomolar range, indicating potent inhibition of IDO1. The pIC50 of less than 5 for TDO suggests significantly weaker activity against this target.
Signaling Pathway
IDO1 and TDO are heme-containing enzymes that initiate the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine, which is subsequently converted to L-kynurenine. In the context of cancer, the upregulation of this pathway in tumor cells or antigen-presenting cells leads to a tryptophan-depleted microenvironment and the accumulation of kynurenine. This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumor cells to evade immune destruction. IACS-8968, by inhibiting IDO1 and TDO, aims to restore anti-tumor immunity by increasing tryptophan levels and reducing kynurenine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound — TargetMol Chemicals [targetmol.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (IDO/TDO Inhibitor (R-enantiomer)) | IDO抑制剂 | MCE [medchemexpress.cn]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Cell-Based Assays of IACS-8968 R-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2), key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] Upregulation of this pathway in the tumor microenvironment leads to immune suppression by depleting tryptophan and producing immunosuppressive metabolites, primarily kynurenine. By inhibiting both IDO1 and TDO2, IACS-8968 has the potential to restore anti-tumor immunity. The R-enantiomer of IACS-8968 is a specific stereoisomer of this compound.
These application notes provide detailed protocols for cell-based assays to evaluate the potency and mechanism of action of the IACS-8968 R-enantiomer. The primary endpoint of these assays is the quantification of kynurenine production in cell culture.
Signaling Pathway
The catabolism of tryptophan to kynurenine is initiated by IDO1 or TDO2. This pathway is a critical regulator of immune responses.
Figure 1: Mechanism of action of this compound in the kynurenine pathway.
Data Presentation
The following table summarizes the available quantitative data for IACS-8968. Note that the provided potency values are for the racemic mixture of IACS-8968.
| Compound | Target | Assay Type | Potency (pIC50) | Reference |
| IACS-8968 (racemate) | IDO1 | Biochemical | 6.43 | [1][2] |
| IACS-8968 (racemate) | TDO2 | Biochemical | <5 | [1][2] |
Experimental Protocols
Two primary methods are presented for quantifying kynurenine in cell-based assays: a colorimetric assay and a High-Performance Liquid Chromatography (HPLC) method.
General Experimental Workflow
Figure 2: General workflow for cell-based assays of this compound.
Protocol 1: Colorimetric Kynurenine Quantification Assay
This protocol is adapted from established methods for measuring IDO1 activity in cell culture supernatants.
1. Materials:
-
Cells: A human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SW480).
-
Reagents:
-
This compound
-
Recombinant human Interferon-gamma (IFN-γ)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent (Ehrlich's reagent): 2% (w/v) in glacial acetic acid
-
L-Kynurenine standard
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
-
Equipment:
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 480-492 nm
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
2. Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Incubate at 37°C, 5% CO2.
-
-
IDO1 Induction:
-
After 24 hours, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the IFN-γ containing medium and add the medium with the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 24-72 hours.
-
-
Kynurenine Detection:
-
Carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of 30% TCA to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.
-
Transfer 75 µL of the clear supernatant to a new 96-well plate.
-
Add 75 µL of p-DMAB reagent to each well.
-
Incubate at room temperature for 10-20 minutes until a yellow color develops.
-
Measure the absorbance at 480-492 nm using a microplate reader.
-
-
Standard Curve:
-
Prepare a standard curve of L-kynurenine in cell culture medium (e.g., 0-200 µM).
-
Process the standards in the same way as the experimental samples.
-
-
Data Analysis:
-
Subtract the blank (medium only) absorbance from all readings.
-
Use the standard curve to determine the concentration of kynurenine in each sample.
-
Plot the percentage of kynurenine inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: HPLC-Based Kynurenine Quantification
This method offers higher specificity and sensitivity for the quantification of kynurenine and tryptophan.
1. Materials:
-
Cells and Reagents: As described in Protocol 1.
-
HPLC System:
-
HPLC with a UV or diode array detector
-
C18 reverse-phase column
-
-
Mobile Phase: e.g., 15 mM potassium phosphate (B84403) buffer (pH 6.4) with 2.7% (v/v) acetonitrile.
-
Standards: L-Kynurenine and L-Tryptophan.
2. Procedure:
-
Cell Seeding, IDO1 Induction, and Compound Treatment:
-
Follow steps 1-3 from Protocol 1.
-
-
Sample Preparation:
-
Collect cell culture supernatants.
-
To remove proteins, either perform a protein precipitation step with TCA (as in Protocol 1, steps 4a-4d) or use a centrifugal filter device.
-
Transfer the clarified supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject the samples onto the C18 column.
-
Elute with the mobile phase at a constant flow rate.
-
Detect kynurenine and tryptophan by absorbance at approximately 360 nm and 280 nm, respectively.
-
The retention times for kynurenine and tryptophan should be determined using pure standards.
-
-
Standard Curve and Data Analysis:
-
Generate standard curves for both L-kynurenine and L-tryptophan.
-
Quantify the concentration of kynurenine and tryptophan in the samples.
-
Calculate the kynurenine/tryptophan ratio as a measure of IDO1/TDO2 activity.
-
Determine the IC50 value of this compound by plotting the inhibition of kynurenine production or the kynurenine/tryptophan ratio against the log concentration of the compound.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in colorimetric assay | Media components reacting with p-DMAB. | Use a phenol (B47542) red-free medium for the assay. Ensure a proper blank (medium + reagents) is used for subtraction. |
| Low kynurenine signal | Insufficient IDO1 induction. Low cell number. | Optimize IFN-γ concentration and incubation time. Increase cell seeding density. |
| Poor peak resolution in HPLC | Inappropriate mobile phase or column. | Optimize the mobile phase composition and gradient. Ensure the column is in good condition. |
| High variability between replicates | Inconsistent cell seeding or pipetting. | Use a multichannel pipette for reagent addition. Ensure a homogeneous cell suspension before seeding. |
These protocols provide a robust framework for the cellular characterization of the this compound. Adherence to these guidelines will enable the generation of reliable and reproducible data for drug development and research purposes.
References
Dissolution of IACS-8968 R-enantiomer: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of IACS-8968 R-enantiomer, a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). Proper dissolution and formulation are critical for ensuring accurate and reproducible results in both in vitro and in vivo experimental settings. The following protocols and data are intended to serve as a comprehensive guide for the preparation of this compound solutions.
Compound Information and Inhibitory Activity
This compound targets two key enzymes in the tryptophan catabolism pathway, IDO and TDO, which are implicated in mediating immune suppression within the tumor microenvironment.[1] By inhibiting these enzymes, this compound aims to restore anti-tumor immunity. The primary mechanism of action involves the reduction of kynurenine (B1673888) production and subsequent modulation of the aryl hydrocarbon receptor (AhR) signaling pathway.[2]
Table 1: Inhibitory Potency of IACS-8968
| Compound | Target | pIC50 |
| IACS-8968 | IDO | 6.43 |
| IACS-8968 | TDO | <5 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Signaling Pathway
This compound exerts its effects by inhibiting the conversion of tryptophan to N-formylkynurenine, the initial and rate-limiting step in the kynurenine pathway. This leads to a decrease in the downstream metabolite kynurenine, which is known to have immunosuppressive effects through the activation of the aryl hydrocarbon receptor (AhR) on immune cells.
References
Application Notes and Protocols for IACS-8968 R-enantiomer in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are critical regulators of immune suppression in the tumor microenvironment. These enzymes catalyze the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells (Tregs), thereby enabling cancer cells to evade immune surveillance. The R-enantiomer of IACS-8968 is the active form that specifically targets IDO1 and TDO. By inhibiting these enzymes, IACS-8968 R-enantiomer can restore anti-tumor immunity and enhance the efficacy of other cancer therapies. These application notes provide detailed protocols for evaluating the in vitro effects of this compound on cancer cell lines.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Notes |
| e.g., A375 | Melanoma | [User to determine] | |
| e.g., MCF-7 | Breast | [User to determine] | |
| e.g., HCT116 | Colon | [User to determine] | |
| e.g., U87 MG | Glioblastoma | [User to determine] | |
| e.g., A549 | Lung | [User to determine] |
Note: Specific IC50 values for this compound are not widely available in public literature and should be determined experimentally for the cell lines of interest.
Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Change vs. Control |
| e.g., A375 | Vehicle Control | - | [User to determine] | 1.0 |
| This compound | [e.g., 1x IC50] | [User to determine] | [User to determine] | |
| This compound | [e.g., 2x IC50] | [User to determine] | [User to determine] |
Table 3: Metabolic Effects of this compound on Cancer Cell Lines (Seahorse XF Data)
| Cell Line | Treatment | Concentration (µM) | Basal OCR (pmol/min) | Basal ECAR (mpH/min) |
| e.g., A375 | Vehicle Control | - | [User to determine] | [User to determine] |
| This compound | [e.g., 1x IC50] | [User to determine] | [User to determine] |
Table 4: Effect of this compound on Tryptophan Catabolism
| Cell Line | Treatment | Concentration (µM) | Tryptophan (µM) in Media | Kynurenine (µM) in Media | Kynurenine/Tryptophan Ratio |
| e.g., A375 | Vehicle Control | - | [User to determine] | [User to determine] | [User to determine] |
| This compound | [e.g., 1x IC50] | [User to determine] | [User to determine] | [User to determine] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from (for example) 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Measurement:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at desired concentrations (e.g., 1x and 2x IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cellular Metabolism Assay (Seahorse XF Analyzer)
This protocol assesses the real-time metabolic effects of this compound by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
Materials:
-
Cancer cell lines
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density (typically 20,000-80,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment and Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate at 37°C in a non-CO2 incubator.
-
Prepare the this compound treatment solution in the assay medium.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. Load the injection ports with the Mito Stress Test compounds and the this compound or vehicle control.
-
-
Seahorse XF Assay:
-
Calibrate the instrument.
-
Run the assay protocol, which involves sequential injections of the compound/vehicle, followed by the Mito Stress Test reagents.
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to cell number.
-
Analyze the changes in basal respiration, glycolysis, and other mitochondrial function parameters in response to this compound treatment.
-
Kynurenine/Tryptophan Ratio Measurement
This protocol measures the levels of tryptophan and its metabolite kynurenine in the cell culture medium to assess the inhibitory activity of this compound on the IDO/TDO pathway.
Materials:
-
Cancer cell lines expressing IDO1 and/or TDO
-
This compound
-
Complete cell culture medium
-
HPLC system or ELISA kits for tryptophan and kynurenine quantification
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-72 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cell debris.
-
-
Quantification:
-
Analyze the concentrations of tryptophan and kynurenine in the supernatant using a validated HPLC method or commercially available ELISA kits.
-
-
Data Analysis:
-
Calculate the kynurenine/tryptophan ratio for each treatment condition.
-
A decrease in this ratio indicates inhibition of the IDO/TDO pathway.
-
Visualizations
Caption: A general experimental workflow for evaluating the effects of this compound.
Caption: Inhibition of the IDO/TDO pathway by this compound.
In Vivo Administration of IACS-8968 R-enantiomer in Mouse Models: Application Notes and Protocols
Disclaimer: As of late 2025, publicly available literature detailing the in vivo administration and efficacy of the IACS-8968 R-enantiomer in mouse models is limited. The following application notes and protocols are based on studies conducted with the racemic mixture of IACS-8968 and general best practices for in vivo studies with small molecule inhibitors. Researchers should consider these protocols as a starting point and may need to optimize them for their specific experimental needs.
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), with a higher potency for IDO.[1][2][3] These enzymes are critical regulators of tryptophan catabolism, playing a key role in mediating immune suppression within the tumor microenvironment.[1] By inhibiting IDO and TDO, IACS-8968 aims to restore anti-tumor immunity. The R-enantiomer of IACS-8968 is also a dual inhibitor of IDO and TDO.[4]
This document provides detailed methodologies for the in vivo administration of IACS-8968 in mouse models, based on available data for the racemic mixture. It is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize key in vitro and in vivo data for the racemic mixture of IACS-8968.
Table 1: In Vitro Inhibitory Activity of IACS-8968 (Racemate)
| Compound | Target | pIC50 |
| IACS-8968 | IDO | 6.43 |
| IACS-8968 | TDO | <5 |
Data sourced from MedchemExpress and Benchchem.[1][2]
Table 2: In Vivo Study Parameters for IACS-8968 (Racemate) in a Glioma Mouse Model
| Parameter | Details |
| Animal Model | Subcutaneous xenograft with LN229 or U87 human glioma cells in mice |
| IACS-8968 Dosage | 5 mg/kg |
| Combination Agent | Temozolomide (TMZ) |
| TMZ Dosage | 10 mg/kg |
| Vehicle/Control | DMSO, PBS |
| Primary Endpoints | Tumor Volume, Survival Time |
This data is based on a study investigating the anti-cancer effects of IACS-8968 in combination with TMZ.[1][5]
Table 3: Pharmacokinetic Parameters of a Reference IDO1 Inhibitor (DX-03-12) in Mice
Note: Specific pharmacokinetic data for IACS-8968 is not currently available in the public domain. The following data for another potent IDO1 inhibitor is provided for reference purposes only and may not be representative of IACS-8968.[1]
| Parameter | Value | Route of Administration |
| Half-life (t½) | ~4.6 hours | Oral |
| Oral Bioavailability | ~96% | Oral |
Signaling Pathway and Experimental Workflow
Signaling Pathway of IDO/TDO Inhibition
The following diagram illustrates the mechanism of action of IACS-8968. By inhibiting IDO and TDO, IACS-8968 blocks the conversion of tryptophan to kynurenine (B1673888). This leads to a reduction in kynurenine levels, which in turn modulates the aryl hydrocarbon receptor (AhR) signaling pathway, ultimately contributing to the restoration of an anti-tumor immune response.
Caption: Mechanism of action of IACS-8968.
General Experimental Workflow for In Vivo Efficacy Studies
The diagram below outlines a typical workflow for evaluating the in vivo efficacy of IACS-8968 in a xenograft mouse model.
Caption: General workflow for in vivo efficacy studies.
Experimental Protocols
Protocol 1: Formulation of IACS-8968 for In Vivo Administration
It is recommended to prepare the working solution fresh on the day of use. Stock solutions can be stored at -20°C for one year or -80°C for up to two years.[2]
Method A: Formulation with SBE-β-CD
This protocol yields a clear solution of ≥ 2.5 mg/mL.[2]
-
Prepare a 20% SBE-β-CD in Saline solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for one week.
-
Prepare a stock solution of IACS-8968 in DMSO: For example, a 25.0 mg/mL stock solution.
-
Prepare the working solution: For a 1 mL working solution, add 100 µL of the IACS-8968 DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline. Mix thoroughly.
Method B: Formulation with PEG300 and Tween-80
This protocol also yields a clear solution of ≥ 2.5 mg/mL.[2]
-
Prepare a stock solution of IACS-8968 in DMSO: For example, a 25.0 mg/mL stock solution.
-
Prepare the working solution: For a 1 mL working solution:
-
Add 100 µL of the IACS-8968 DMSO stock solution to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol is based on the study of IACS-8968 in a glioma mouse model.[1][5]
-
Cell Culture: Culture human glioma cells (e.g., LN229 or U87) in appropriate media until they reach 80-90% confluency.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = 0.5 x Length x Width².
-
-
Randomization and Treatment Groups:
-
Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 mice per group).
-
Example treatment groups:
-
Group 1: Vehicle Control
-
Group 2: IACS-8968 (e.g., 5 mg/kg)
-
Group 3: Standard-of-care agent (e.g., Temozolomide at 10 mg/kg)
-
Group 4: IACS-8968 + Standard-of-care agent
-
-
-
Drug Administration:
-
Administer the formulated IACS-8968 and other treatments according to the planned dosing schedule (e.g., daily, via oral gavage or intraperitoneal injection).
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity or distress.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration.
-
For survival studies, monitor animals until they meet euthanasia criteria.
-
Analyze the data to determine the effect of treatment on tumor growth and overall survival.
-
Protocol 3: Pharmacokinetic Study
While specific data for IACS-8968 is not publicly available, a general protocol for a pharmacokinetic study in mice is as follows:
-
Animal Groups: Divide mice into groups for intravenous (IV) and oral (PO) administration (n=3-5 per time point).
-
Drug Administration:
-
IV: Administer a single bolus dose of the formulated IACS-8968 via the tail vein.
-
PO: Administer a single dose of the formulated IACS-8968 via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of IACS-8968.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
-
References
IACS-8968 R-enantiomer storage and handling instructions
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 R-enantiomer is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), with a significantly higher potency for IDO1. These enzymes are critical regulators of tryptophan metabolism and are implicated in immune escape mechanisms in cancer and other diseases. This document provides detailed instructions for the proper storage, handling, and application of this compound in a research setting.
Physicochemical Properties and Storage
This compound is a light yellow to yellow solid. Proper storage is crucial to maintain its stability and activity.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | For frequent use, but shorter stability.[1] |
Note: The trifluoromethyl group in the structure of this compound is generally associated with enhanced metabolic stability.[2][3][4][5]
Handling and Safety Precautions
This compound should be handled by trained personnel in a laboratory setting. A comprehensive Safety Data Sheet (SDS) is available and should be reviewed prior to use.[6]
Personal Protective Equipment (PPE)
Due to its potency, appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
-
Gloves: Use chemically resistant gloves (e.g., nitrile).
-
Lab Coat: A disposable, low-permeability lab coat is recommended.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Respiratory Protection: When handling the powder, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.
Weighing and Solution Preparation
-
All handling of the solid compound should be performed in a chemical fume hood or a biological safety cabinet to minimize aerosolization.
-
When preparing solutions, add the solvent to the solid to minimize dust formation.
-
This compound is soluble in DMSO at a concentration of 50 mg/mL (ultrasonication may be required).[1]
Spill Cleanup
-
Solid Spills: Do not create dust. Gently cover the spill with absorbent material. Moisten the material slightly with water to prevent it from becoming airborne. Carefully scoop the mixture into a sealed container for hazardous waste disposal.
-
Liquid Spills (in DMSO): Absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows). Place the absorbed material into a sealed container for hazardous waste.
Waste Disposal
-
Dispose of all waste containing this compound (solid, liquid, and contaminated labware) as hazardous chemical waste according to your institution's and local regulations.
-
DMSO-containing waste should be collected in a designated, labeled, and sealed container. Do not dispose of it down the drain.
Signaling Pathway
This compound inhibits IDO1 and TDO, the rate-limiting enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. This pathway is a key mechanism of immune suppression in the tumor microenvironment.
Caption: The Kynurenine Pathway and the inhibitory action of this compound on IDO1/TDO.
Experimental Protocols
The following are example protocols and should be optimized for your specific experimental needs.
In Vitro IDO1 Enzyme Inhibition Assay
This protocol is adapted for a cell-based assay to measure the inhibition of IDO1.
Workflow Diagram:
Caption: Workflow for an in vitro cell-based IDO1 inhibition assay.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Recombinant human IFN-γ
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction: The next day, add IFN-γ to the culture medium at a final concentration of 10 ng/mL to induce IDO1 expression.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Hydrolysis: Add 10 µL of 6.1 N TCA to each well of the supernatant plate. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Kynurenine Detection: Centrifuge the plate to pellet any precipitate. Transfer 100 µL of the clear supernatant to another 96-well plate. Add 100 µL of 2% (w/v) DMAB in acetic acid.
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Create a standard curve with known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample. Determine the IC50 value for this compound by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo Formulation and Administration
The following is a suggested formulation for in vivo studies in mice. The final concentration and dosing volume should be optimized based on the specific animal model and experimental design. While a comprehensive toxicity profile for this compound is not publicly available, common treatment-related adverse events for IDO inhibitors in general include fatigue, nausea, and rash.[7]
Table 2: Example In Vivo Formulation for IACS-8968
| Component | Percentage of Final Volume | Example Volume for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline (0.9% NaCl) | 45% | 450 µL |
Procedure for Formulation:
-
Prepare a stock solution of IACS-8968 in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline to reach the final volume and mix well.
-
This formulation should be prepared fresh daily. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[6]
Administration:
-
The formulation can be administered via oral gavage or other appropriate routes. The dosing volume should be calculated based on the animal's weight.
Conclusion
This compound is a valuable research tool for studying the role of the IDO1/TDO pathway in various diseases. Adherence to these storage, handling, and experimental guidelines will help ensure the integrity of your results and maintain a safe laboratory environment. Always consult your institution's safety office for specific guidance on handling and disposal of chemical compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
IACS-8968 R-enantiomer supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are critical in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2][3] Upregulation of these enzymes in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, which suppresses the anti-tumor immune response.[1][2][3] By inhibiting IDO1 and TDO, IACS-8968 can restore T-cell mediated immune surveillance against cancer cells.[1] This document provides detailed information on the procurement of the R-enantiomer of IACS-8968, its biochemical activity, the relevant signaling pathway, and experimental protocols for its evaluation.
Supplier and Purchasing Information
The R-enantiomer of IACS-8968 is available from several commercial suppliers for research purposes. It is important to note that this compound is for research use only and not for human consumption.
| Supplier | Product Name | Additional Information |
| MedchemExpress | IACS-8968 R-enantiomer | In-stock availability.[4] Also supplies the S-enantiomer and the racemic mixture.[5][6] |
| TargetMol | This compound | Offers a range of related tool compounds and compound libraries.[7] |
| Gentaur Genprice | IACS-8968 (R-enantiomer) | - |
| Immunomart | IACS-8968 (R-enantiomer) | Provides solubility information (DMSO: 50 mg/mL).[8] |
Quantitative Data
The following table summarizes the reported inhibitory activity of the racemic IACS-8968. While specific data for the R-enantiomer is not consistently provided in public sources, the racemic data serves as a strong indicator of its potent activity.
| Target | Potency (pIC50) | Potency (nM) | Assay Type | Notes |
| IDO1 | 6.43 | ~371 | Enzymatic | Dual inhibitor with higher potency for IDO1.[5][9] |
| TDO | <5 | >10,000 | Enzymatic | Dual inhibitor with lower potency for TDO.[5][9] |
Signaling Pathway
IDO1 and TDO are key metabolic enzymes that catalyze the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[2][3] In the context of cancer, tumor cells and associated stromal cells often overexpress these enzymes.[10] This leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment inhibits the proliferation and function of effector T-cells, which are crucial for anti-tumor immunity.[3]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule, promoting the generation and activation of regulatory T-cells (Tregs) and inducing apoptosis in effector T-cells.[3][10]
By inhibiting both IDO1 and TDO, IACS-8968 blocks these immunosuppressive mechanisms, thereby restoring the immune system's ability to recognize and eliminate cancer cells.
Caption: IDO/TDO Signaling Pathway in Cancer.
Experimental Protocols
The following protocols provide a general framework for evaluating the activity of this compound in both enzymatic and cell-based assays. These are adaptable methods and may require optimization based on the specific cell lines and experimental conditions used.
Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant IDO1 and TDO.
Materials:
-
Purified recombinant human IDO1 and TDO enzymes
-
L-tryptophan (substrate)
-
Ascorbic acid and methylene (B1212753) blue (co-factors)
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
This compound
-
Trichloroacetic acid (quenching agent)
-
p-dimethylaminobenzaldehyde (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, the respective enzyme (IDO1 or TDO), L-tryptophan, and co-factors.
-
Add Inhibitor: Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).
-
Terminate Reaction: Stop the reaction by adding a quenching agent like trichloroacetic acid.
-
Detect Kynurenine: Quantify the amount of kynurenine produced using a colorimetric reaction with Ehrlich's reagent, which forms a yellow product measurable at approximately 480 nm.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Inhibition Assay
Objective: To assess the potency of this compound to inhibit IDO1 or TDO activity within a cellular context.
Materials:
-
Human cell line expressing IDO1 (e.g., HeLa or SKOV-3 cells) or TDO.
-
Interferon-gamma (IFN-γ) for inducing IDO1 expression.
-
Cell culture medium and supplements.
-
This compound.
-
L-tryptophan.
-
Reagents for kynurenine detection (as in the enzymatic assay).
-
Multi-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Induce Enzyme Expression (for IDO1): Treat cells with an inducing agent such as IFN-γ (e.g., 50 ng/mL for HeLa cells) for 24-48 hours.
-
Inhibitor Treatment: Add this compound at a range of concentrations to the cell culture medium.
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24-72 hours) in a medium containing a known concentration of L-tryptophan.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant as described in the enzymatic assay.
-
Data Analysis: Determine the EC50 value by plotting the percentage of kynurenine reduction against the inhibitor concentration.
Caption: Workflow for Cell-Based IDO1 Inhibition Assay.
References
- 1. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 2. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound — TargetMol Chemicals [targetmol.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for IACS-8968 R-enantiomer in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that play a critical role in tumor immune evasion.[1][2] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway, IDO1 and TDO create an immunosuppressive tumor microenvironment.[3] This is characterized by the depletion of tryptophan, which is necessary for T cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively suppress effector T cells and promote the generation of regulatory T cells (Tregs).[3][4]
The IACS-8968 R-enantiomer is a specific stereoisomer of the dual IDO1/TDO inhibitor. While much of the publicly available preclinical data has been generated with the racemic mixture, the principles of targeting the IDO1/TDO pathway remain the same. The rationale for using this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy, is to overcome this immunosuppressive environment and enhance the efficacy of the partner drug.
These application notes provide an overview of the mechanism of action, potential combination strategies, and detailed protocols for evaluating the synergistic potential of this compound in preclinical models.
Mechanism of Action and Rationale for Combination Therapy
This compound, by inhibiting IDO1 and TDO, is expected to restore local tryptophan levels and reduce kynurenine production within the tumor microenvironment. This action is hypothesized to:
-
Enhance T-cell mediated immunity: By alleviating tryptophan starvation and reducing immunosuppressive kynurenine metabolites, this compound can promote the proliferation and effector function of cytotoxic T lymphocytes (CTLs).
-
Reduce regulatory T cell (Treg) function: The kynurenine pathway is implicated in the differentiation and function of Tregs. Inhibition of this pathway can therefore diminish the immunosuppressive activity of Tregs.
-
Synergize with immune checkpoint inhibitors: Immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) work by releasing the brakes on T cell activity. However, their efficacy can be limited by the immunosuppressive tumor microenvironment. By targeting a key metabolic pathway of immune suppression, this compound can potentially sensitize tumors to checkpoint blockade.
-
Potentiate the effects of chemotherapy: Some chemotherapeutic agents can induce immunogenic cell death, releasing tumor antigens and promoting an anti-tumor immune response. By concurrently inhibiting IDO1/TDO, this compound can create a more favorable immune environment for the propagation of this response.
Signaling Pathway
The primary signaling pathway affected by this compound is the kynurenine pathway of tryptophan metabolism. Its inhibition has downstream effects on key regulators of immune cell function, including the aryl hydrocarbon receptor (AhR) and the mammalian target of rapamycin (B549165) (mTOR).
References
- 1. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Patenting antibody combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following IACS-8968 R-enantiomer Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent and selective dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] Upregulation of IDO1 and TDO in the tumor microenvironment leads to depletion of the essential amino acid tryptophan and accumulation of its metabolite, kynurenine. This metabolic reprogramming suppresses the anti-tumor immune response by inhibiting effector T cell function and promoting the differentiation of regulatory T cells (Tregs).
The IACS-8968 R-enantiomer is an active enantiomer of this dual inhibitor. By blocking IDO1 and TDO, the this compound is designed to reverse this immunosuppressive state, thereby restoring and enhancing anti-tumor immunity. These application notes provide detailed protocols for utilizing flow cytometry to assess the immunological and metabolic consequences of treating immune cells with the this compound.
Mechanism of Action of this compound
The primary mechanism of action of the this compound is the competitive inhibition of IDO1 and TDO. This leads to two key downstream effects within the local cellular environment:
-
Reversal of Tryptophan Depletion: Tryptophan is crucial for T cell proliferation and effector function. By preventing its degradation, the this compound ensures sufficient tryptophan levels to support a robust anti-tumor T cell response.
-
Reduction of Kynurenine Production: Kynurenine acts as an immunosuppressive signaling molecule. It activates the Aryl hydrocarbon Receptor (AhR), leading to T cell anergy and apoptosis, and promotes the expansion of Tregs. Reduced kynurenine levels abrogate these immunosuppressive signals.
The expected immunological outcomes of treatment with the this compound include increased proliferation and activation of effector T cells (both CD4+ and CD8+), a reduction in the frequency and suppressive function of Tregs, and a potential shift in the metabolic programming of immune cells.
Data Presentation: Expected Quantitative Changes
The following tables summarize the expected quantitative changes in various immune cell populations and metabolic markers following treatment with an effective dose of the this compound. These are generalized expectations and will vary depending on the specific cell type, experimental conditions, and treatment duration.
Table 1: Expected Changes in T Cell Populations
| Cell Population | Marker Profile | Expected Change with this compound |
| Activated CD4+ Helper T Cells | CD3+CD4+CD25+CD69+ | Increased Frequency (%) |
| Activated CD8+ Cytotoxic T Cells | CD3+CD8+CD25+CD69+ | Increased Frequency (%) |
| Regulatory T Cells (Tregs) | CD3+CD4+CD25+FoxP3+CD127low | Decreased Frequency (%) |
| Proliferating T Cells | CFSElow or Ki67+ | Increased Frequency (%) |
Table 2: Expected Changes in Metabolic and Signaling Markers
| Marker | Measurement | Expected Change with this compound |
| Intracellular Kynurenine | Mean Fluorescence Intensity (MFI) | Decreased MFI |
| Aryl hydrocarbon Receptor (AhR) Activity | Reporter Gene (e.g., EGFP) or downstream target expression | Decreased Activity/Expression |
| GCN2 Activation | Phosphorylated GCN2 (pGCN2) | Decreased Phosphorylation |
Experimental Protocols
Protocol 1: Immunophenotyping of T Cell Activation and Regulatory T Cells
This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions to identify and quantify activated T cells and Tregs.
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixable Viability Dye (e.g., eFluor 780)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD25
-
Anti-Human CD69
-
Anti-Human CD127
-
-
Intracellular Staining Buffer Set (e.g., Foxp3/Transcription Factor Staining Buffer Set)
-
Fluorochrome-conjugated anti-Human FoxP3 antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., PBMCs) at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
If investigating the reversal of suppression, co-culture with IDO1-expressing cells or supplement the media with kynurenine.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24-72 hours). For T cell activation, add stimuli for the last 6-24 hours of culture.
-
-
Cell Harvest and Viability Staining:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Add the fixable viability dye according to the manufacturer's instructions and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of FACS Buffer.
-
-
Surface Staining:
-
Resuspend the cell pellet in 100 µL of FACS Buffer containing Fc Block and incubate for 10 minutes at 4°C.
-
Add the cocktail of surface antibodies (anti-CD3, -CD4, -CD8, -CD25, -CD69, -CD127) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS Buffer.
-
-
Intracellular Staining for FoxP3:
-
Fix and permeabilize the cells using an intracellular staining buffer set according to the manufacturer's protocol.
-
Add the anti-Human FoxP3 antibody at a pre-titrated concentration.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with the provided permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of FACS Buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate flow cytometry software. Gate on viable, single cells, then on lymphocyte populations based on forward and side scatter. Identify T cell subsets (CD4+ and CD8+) and quantify the expression of activation markers and the frequency of Tregs.
-
Protocol 2: Analysis of T Cell Proliferation
This protocol uses a cell proliferation dye to track T cell division in response to treatment with the this compound.
Materials:
-
Cell Proliferation Dye (e.g., CellTrace™ CFSE)
-
All materials from Protocol 1 (excluding viability dye if CFSE is used for gating on live cells)
Procedure:
-
Cell Labeling with Proliferation Dye:
-
Prior to cell culture, label the cells with the proliferation dye according to the manufacturer's instructions.
-
Quench the staining reaction and wash the cells thoroughly.
-
-
Cell Culture and Treatment:
-
Proceed with cell culture and treatment with the this compound and stimuli as described in Protocol 1, Step 1. The culture duration should be long enough to allow for several cell divisions (e.g., 3-5 days).
-
-
Staining and Acquisition:
-
Harvest the cells and perform surface and/or intracellular staining as described in Protocol 1.
-
Acquire the samples on a flow cytometer.
-
-
Analysis:
-
Analyze the data by gating on the T cell population of interest.
-
Examine the histogram of the proliferation dye. Each peak of decreasing fluorescence intensity represents a successive generation of cell division. Quantify the percentage of divided cells and the proliferation index.
-
Protocol 3: Intracellular Staining for Kynurenine
This protocol allows for the semi-quantitative measurement of intracellular kynurenine levels.
Materials:
-
All materials for cell culture and treatment as in Protocol 1.
-
Intracellular Staining Buffer Set (as in Protocol 1).
-
FITC-conjugated anti-Kynurenine antibody (or other suitable conjugate).
-
Fluorochrome-conjugated antibodies for cell surface markers to identify the cell population of interest.
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat the cells with the this compound as described in Protocol 1, Step 1.
-
-
Surface Staining:
-
Perform surface staining for cell identification markers as described in Protocol 1, Step 3.
-
-
Fixation, Permeabilization, and Intracellular Staining:
-
Fix and permeabilize the cells using an intracellular staining buffer set.
-
Add the anti-Kynurenine antibody at a pre-titrated concentration.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with the provided permeabilization buffer.
-
-
Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and measuring the Mean Fluorescence Intensity (MFI) of the anti-Kynurenine antibody. A decrease in MFI in treated cells compared to control cells indicates a reduction in intracellular kynurenine.
-
Mandatory Visualizations
Caption: Signaling pathway of IDO1/TDO inhibition by this compound.
References
Troubleshooting & Optimization
Troubleshooting IACS-8968 R-enantiomer solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the R-enantiomer of IACS-8968.
Frequently Asked Questions (FAQs)
Q1: What is IACS-8968 and its R-enantiomer?
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. The R-enantiomer is one of the two stereoisomers of IACS-8968. Enantiomers can have different pharmacological and physicochemical properties, including solubility.
Q2: Why am I experiencing solubility issues with the IACS-8968 R-enantiomer?
Poor aqueous solubility is a common challenge for many small molecule inhibitors. The solubility of an enantiomer can sometimes be lower than that of the racemic mixture or the other enantiomer due to differences in the crystal lattice energy. If you are observing precipitation or difficulty in dissolving the compound, it is likely due to its inherent low solubility in the chosen solvent system.
Q3: What is the mechanism of action of IACS-8968?
IACS-8968 inhibits the enzymes IDO1 and TDO, which are responsible for the conversion of tryptophan to N-formylkynurenine. This is the first and rate-limiting step in the kynurenine pathway. By blocking this step, IACS-8968 prevents the depletion of tryptophan and the production of kynurenine and its downstream metabolites, which are known to suppress the immune system. This mechanism is of interest in immuno-oncology as it can help to restore anti-tumor immune responses.
Troubleshooting Guide for Solubility Issues
Problem: The this compound is not dissolving in my chosen solvent or is precipitating out of solution.
Below are potential solutions and troubleshooting steps to address solubility challenges.
Initial Steps & Best Practices
-
Confirm Certificate of Analysis (CoA): Always refer to the CoA provided by the supplier for any specific solubility information.
-
Use of High-Purity Solvents: Ensure that you are using anhydrous, high-purity solvents, as water content can significantly impact the solubility of hydrophobic compounds.
-
Freshly Prepared Solutions: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Solvent Selection and Optimization
If you are facing solubility issues, consider the following solvent systems. The table below provides a summary of common solvents and general guidance.
| Solvent | Recommended Starting Concentration (Example) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 10 mM | Most common solvent for initial stock solutions. Can be toxic to cells at higher concentrations (>0.5%). |
| Ethanol (B145695) (Absolute) | ≤ 5 mM | Can be used for in vivo studies. Less toxic than DMSO but may have lower solubilizing capacity. |
| PEG400 / Tween 80 | Variable | Co-solvents often used in formulations for in vivo administration to improve solubility and bioavailability. |
| Aqueous Buffers (pH dependent) | Low | Solubility in aqueous solutions is expected to be very low. pH modification may have a limited effect. |
Note: The concentrations in the table are for illustrative purposes. It is crucial to determine the solubility experimentally for your specific batch of the compound.
Experimental Protocols for Enhancing Solubility
If direct dissolution in a single solvent is unsuccessful, the following techniques can be employed.
1. Co-Solvent System
-
Objective: To increase the solubility by using a mixture of a primary organic solvent and a secondary solvent.
-
Protocol:
-
Dissolve the this compound in a minimal amount of a primary solvent like DMSO to create a concentrated stock.
-
For your working solution, slowly add a co-solvent such as PEG400 or ethanol while vortexing.
-
Finally, dilute to the desired final concentration with your aqueous buffer or media, ensuring continuous mixing.
-
2. pH Adjustment
-
Objective: To determine if altering the pH of the aqueous medium can improve solubility.
-
Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.5, 7.4, 8.5).
-
Add the this compound to each buffer to a concentration slightly above the expected solubility.
-
Stir the solutions at a controlled temperature for several hours to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved compound.
-
Measure the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
3. Use of Surfactants
-
Objective: To enhance solubility by incorporating the compound into micelles formed by a surfactant.
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of a biocompatible surfactant (e.g., 0.1% Tween® 80).
-
Add the this compound to this solution.
-
Gently agitate until the compound is dissolved. Sonication can be used sparingly if needed.
-
Visualizing Key Processes
To aid in understanding the context of IACS-8968's application and troubleshooting, the following diagrams are provided.
Caption: Signaling pathway of IACS-8968 action.
Caption: Troubleshooting workflow for solubility issues.
Technical Support Center: IACS-8968 R-enantiomer Off-Target Effects Investigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the off-target effects of the R-enantiomer of IACS-8968, a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Due to the limited availability of public data on the specific off-target profile of this enantiomer, this guide focuses on providing the necessary protocols and troubleshooting strategies to empower researchers to conduct their own investigations.
Frequently Asked Questions (FAQs)
Q1: What is IACS-8968 and what are its known targets?
A1: IACS-8968 is a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] It exhibits greater potency against IDO1 compared to TDO.[1] Both the R- and S-enantiomers are available commercially.[2][3]
Q2: Is there any public data on the off-target effects of the IACS-8968 R-enantiomer?
A2: Based on a comprehensive search of publicly available literature, there is no specific data detailing a broad-panel screening or off-target profile for the R-enantiomer of IACS-8968. Research has primarily focused on the on-target effects of the racemic mixture.
Q3: How do the R- and S-enantiomers of IACS-8968 differ in their known activity?
A3: Publicly available data from commercial suppliers indicates that the inhibitory activity (pIC50) is reported for the racemic mixture of IACS-8968.[2][3][4] It is common for enantiomers of a chiral drug to have different pharmacological, pharmacokinetic, or toxicological properties.[5] Without specific studies on the individual enantiomers of IACS-8968, one cannot assume they have identical activity or off-target profiles.
Q4: What are general, potential off-target effects for IDO1/TDO inhibitors?
A4: As tryptophan analogs, some IDO1 inhibitors may have off-target effects by mimicking tryptophan in other biological processes, potentially affecting pathways like mTOR signaling.[6] Additionally, compounds can interfere with assays through non-specific mechanisms such as aggregation, redox cycling, or autofluorescence, which can be mistaken for genuine inhibition.[7]
Q5: How can I investigate the potential off-target effects of the this compound in my own experiments?
A5: A systematic approach is recommended. This includes:
-
Confirming On-Target Activity: First, verify the compound's potency in your IDO1 and TDO assays.
-
Cell Viability Assays: Run parallel cytotoxicity assays to ensure that the observed effects are not due to general toxicity.
-
Counter-Screening: Test the compound against related enzymes or pathways. For tryptophan metabolism, this could include enzymes like Tryptophan Hydroxylase (TPH1, TPH2).
-
Broad Kinase Panel Screening: Since many inhibitors have off-target kinase activity, screening against a commercially available kinase panel can provide a broad overview of potential off-target interactions.[8][9][10]
-
Phenotypic Screening: Observe for unexpected cellular phenotypes that cannot be explained by the inhibition of the kynurenine pathway.
Data Presentation
The following table summarizes the known on-target inhibitory potency of racemic IACS-8968.
| Compound | Target | Potency (pIC50) | Potency (IC50, nM) | Assay Type | Selectivity Profile | Reference |
| IACS-8968 | IDO1 | 6.43 | ~371 | Enzymatic | Dual IDO/TDO inhibitor, more potent for IDO1 | [1] |
| TDO | < 5 | >10,000 | Enzymatic | [1] | ||
| IDO2 | Not Available | Not Available | [1] |
Experimental Protocols
Protocol 1: Enzymatic IDO1/TDO Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of a compound on purified recombinant IDO1 or TDO enzyme.
Objective: To quantify the IC50 value of the this compound against IDO1 and TDO.
Materials:
-
Purified recombinant human IDO1 or TDO enzyme.
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, 100 µg/mL catalase.[11]
-
L-tryptophan (substrate).
-
This compound stock solution (in DMSO).
-
30% (w/v) Trichloroacetic acid (TCA).
-
p-dimethylaminobenzaldehyde (Ehrlich's reagent).
-
96-well microplate (UV-transparent recommended).
Procedure:
-
Reagent Preparation: Prepare fresh assay buffer. Dilute the this compound to various concentrations in assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Addition: Add the purified recombinant enzyme to the wells of the microplate containing assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Reaction Initiation: Start the reaction by adding L-tryptophan to all wells (a typical final concentration is 400 µM).[11]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[11]
-
Reaction Termination: Stop the reaction by adding TCA to each well.[1]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[11]
-
Detection: Add Ehrlich's reagent. Measure the absorbance of the resulting yellow product at approximately 480 nm.[1]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol assesses the ability of a compound to inhibit IDO1 activity within a cellular environment.
Objective: To determine the cellular IC50 of the this compound.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells).[1]
-
Cell culture medium and supplements.
-
Interferon-gamma (IFN-γ) for inducing IDO1 expression.
-
This compound stock solution (in DMSO).
-
Reagents for kynurenine detection (as in Protocol 1) or HPLC system.
-
Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.[1]
-
Inhibitor Treatment: Remove the IFN-γ containing medium and add fresh medium containing various concentrations of the this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).
-
Sample Collection: Collect the cell culture supernatant to measure kynurenine concentration.
-
Kynurenine Measurement: Analyze the kynurenine in the supernatant using the colorimetric method with Ehrlich's reagent (as described in Protocol 1) or by HPLC for higher accuracy.[11]
-
Cell Viability Assay: Perform a cell viability assay on the cells remaining in the plate to assess cytotoxicity.
-
Data Analysis: Normalize the kynurenine production to cell viability. Calculate the percentage of inhibition and determine the cellular IC50 as described for the enzymatic assay.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Autofluorescence or absorbance of the test compound. 2. Compound reacts with detection reagents. 3. Microbial contamination in cell-based assays. | 1. Run "compound-only" control wells (without enzyme/cells) and subtract this background signal. 2. Test compound reactivity with reagents in a cell-free, enzyme-free system. 3. Use an alternative detection method like HPLC.[12] 4. Practice good aseptic technique and regularly check cultures for contamination.[12] |
| Low or No IDO1/TDO Activity | 1. (Enzymatic) Inactive recombinant enzyme due to improper storage or freeze-thaw cycles. 2. (Enzymatic) Degradation of essential redox components (e.g., ascorbic acid). 3. (Cell-based) Insufficient IFN-γ stimulation. 4. (Cell-based) Low cell density. | 1. Aliquot enzyme upon receipt and avoid repeated freeze-thaw cycles. Keep on ice during use.[12] 2. Prepare fresh assay buffers and redox components before each experiment.[12] 3. Verify the activity of the IFN-γ stock and optimize concentration and incubation time.[12] 4. Optimize cell seeding density to ensure a detectable signal.[12] |
| Inconsistent Results / High Variability | 1. Inaccurate pipetting. 2. "Edge effects" in the microplate. 3. Compound precipitation at high concentrations. 4. (Cell-based) Inconsistent cell seeding. | 1. Use calibrated pipettes and pre-wet tips. 2. Avoid using the outermost wells of the plate or ensure proper humidification.[12] 3. Check the solubility of the compound in the assay medium. If precipitation is observed, adjust the solvent or lower the maximum concentration. 4. Ensure a homogenous single-cell suspension before plating.[12] |
| Cellular IC50 is much lower than Enzymatic IC50 | 1. Compound accumulation within the cells. 2. Potential off-target effects that synergize with IDO1/TDO inhibition or independently reduce kynurenine production.[7] | 1. This may be a valid result. Consider follow-up studies to measure intracellular compound concentration. 2. Investigate other cellular pathways that might affect tryptophan metabolism or kynurenine stability/export. |
| Unexpected Cellular Phenotype (e.g., Apoptosis, Differentiation) | 1. The phenotype is a direct result of on-target IDO1/TDO inhibition (e.g., tryptophan depletion). 2. The phenotype is caused by an off-target effect unrelated to IDO1/TDO. | 1. Attempt to rescue the phenotype by adding exogenous kynurenine to the cell culture medium. If the phenotype is reversed, it is likely on-target. 2. If the phenotype is not rescued by kynurenine, this strongly suggests an off-target effect that requires further investigation (e.g., kinase screening, target deconvolution studies). |
Visualizations
Caption: On-target activity of IACS-8968 on the Kynurenine Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Dealing with IACS-8968 R-enantiomer instability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the potential instability of IACS-8968 R-enantiomer in solution.
Frequently Asked Questions (FAQs)
Q1: What is IACS-8968 and its R-enantiomer?
IACS-8968 is a dual inhibitor of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO).[1][2] The R-enantiomer is the specific stereoisomer of IACS-8968 with a defined three-dimensional arrangement.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, the solid form and prepared solutions of this compound should be stored under specific conditions.[1][3]
Q3: Is the R-enantiomer of IACS-8968 less stable in solution than the racemic mixture?
Supplier recommendations suggest a shorter storage period for the enantiomerically pure solutions compared to the racemic mixture, which may indicate a higher propensity for instability.[1][2][3] While the racemic mixture is recommended for storage in solution for up to 2 years at -80°C, the R-enantiomer is recommended for only 6 months at the same temperature.[1][2] This could be due to racemization or other forms of degradation.
Q4: What solvents are recommended for preparing this compound solutions?
Based on available data, DMSO is a suitable solvent for preparing stock solutions of this compound.[1][3]
Q5: What are the potential signs of this compound instability in my experiments?
Signs of instability can include:
-
Diminished or inconsistent biological activity in cell-based or in vivo experiments.
-
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).
-
Changes in the physical appearance of the solution, such as color change or precipitation.
Troubleshooting Guides
Guide 1: Inconsistent Experimental Results or Loss of Potency
If you are observing a decrease in the expected potency of this compound or high variability in your results, consider the following troubleshooting steps.
Data Presentation
Table 1: Recommended Storage Conditions for IACS-8968
| Form | Storage Temperature | Duration | Reference(s) |
| R-enantiomer (Solid) | -20°C | 3 years | [1][4] |
| 4°C | 2 years | [1][4] | |
| R-enantiomer (in Solvent) | -80°C | 6 months | [1][3] |
| -20°C | 1 month | [1][3] | |
| Racemic Mixture (in Solvent) | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks | Reference(s) |
| DMSO | 50 mg/mL (131.11 mM) | Ultrasonic may be needed | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.
-
Solvent Preparation: Use anhydrous, high-purity DMSO.
-
Weighing: Accurately weigh the required amount of this compound solid.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 50 mg/mL). If necessary, use an ultrasonic bath to aid dissolution.[1][3]
-
Aliquoting: Immediately after complete dissolution, aliquot the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[1][3]
Protocol 2: Assessment of Enantiomeric Purity by Chiral HPLC
This is a general protocol and may require optimization for your specific HPLC system and column.
-
Column Selection: Choose a chiral stationary phase (CSP) column suitable for the separation of enantiomers. Polysaccharide-based columns are a common starting point.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized.
-
Sample Preparation: Dilute a sample of the this compound working solution in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Identify the peaks corresponding to the R- and S-enantiomers (if present). Retention times should be confirmed with analytical standards if available.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
-
Mandatory Visualization
Signaling Pathway of IACS-8968
IACS-8968 inhibits the enzymes IDO and TDO, which are critical for the kynurenine (B1673888) pathway of tryptophan metabolism.[5][6] This pathway is implicated in immune suppression within the tumor microenvironment. By inhibiting IDO and TDO, IACS-8968 can help to restore anti-tumor immune responses.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (IDO/TDO Inhibitor (R-enantiomer)) | IDO抑制剂 | MCE [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Why is IACS-8968 R-enantiomer not working in my assay?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with IACS-8968.
Frequently Asked Questions (FAQs)
Q1: Why is the R-enantiomer of IACS-8968 not working in my assay?
The lack of activity of the R-enantiomer of IACS-8968 in your assay is likely due to the specific three-dimensional arrangement of the molecule, a property known as stereochemistry. Biological systems, such as enzymes and receptors, are chiral themselves and therefore often interact selectively with only one enantiomer of a chiral drug.[1][2] This is often compared to a lock and key mechanism, where only one key (the active enantiomer) fits into the lock (the biological target).[1]
Several possibilities could explain the inactivity of the R-enantiomer:
-
Stereoselective Binding: The target protein of IACS-8968 likely has a chiral binding pocket that accommodates the S-enantiomer but not the R-enantiomer. The different spatial arrangement of atoms in the R-enantiomer may cause steric hindrance or prevent the necessary molecular interactions for binding and inhibition.
-
Inactive by Nature: It is common for one enantiomer (the "eutomer") to exhibit the desired therapeutic effect while the other enantiomer (the "distomer") is inactive or has a different, sometimes undesirable, effect.[3][4][5]
-
Compound Quality: While less likely if sourced from a reputable supplier, issues with the purity or stability of the R-enantiomer could be a factor.
-
Assay-Specific Issues: The experimental conditions of your assay may not be optimal for detecting the activity of this specific compound.
Q2: What is the known target of IACS-8968?
IACS-8968 is a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[6] It is reported to be more potent against IDO1.[6]
Troubleshooting Guide: Inactive R-enantiomer of IACS-8968
If you are observing a lack of activity with the R-enantiomer of IACS-8968, follow these troubleshooting steps:
Step 1: Verify Compound and Assay Conditions
-
Confirm Enantiomeric Purity: If possible, verify the enantiomeric purity of your IACS-8968 R-enantiomer sample using a suitable analytical method like chiral High-Performance Liquid Chromatography (HPLC).[7][8]
-
Assess Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Positive Control: Include a known inhibitor of your target (e.g., the S-enantiomer of IACS-8968 if available, or another standard inhibitor) as a positive control in your assay to confirm that the assay itself is performing as expected.
-
Vehicle Control: Run a vehicle control (e.g., DMSO) to ensure the solvent is not affecting the assay.[6]
Step 2: Re-evaluate the Biological Hypothesis
-
Stereoselectivity is Expected: It is highly probable that the target of IACS-8968 exhibits stereoselective binding, making the R-enantiomer inherently inactive or significantly less potent.
-
Consult the Literature: Review available literature for studies on IACS-8968 and its enantiomers. While specific data on the R-enantiomer may be limited, any information on its stereochemistry can be valuable.
Data Presentation: Expected Differences in Enantiomer Activity
The following table illustrates a hypothetical comparison of the inhibitory potency (IC50) for the S- and R-enantiomers of a chiral inhibitor. This demonstrates the significant difference in activity that is often observed.
| Compound | Target | IC50 (nM) | Potency |
| IACS-8968 (S-enantiomer) | IDO1 | 37 | Potent Inhibitor |
| IACS-8968 (R-enantiomer) | IDO1 | >10,000 | Inactive/Weak Inhibitor |
| IACS-8968 (S-enantiomer) | TDO | >5,000 | Weak Inhibitor |
| IACS-8968 (R-enantiomer) | TDO | >10,000 | Inactive/Weak Inhibitor |
Note: The IC50 values for the S-enantiomer are based on publicly available data for IACS-8968 (racemate or active enantiomer not always specified). The values for the R-enantiomer are hypothetical to illustrate expected inactivity.
Experimental Protocols
Protocol 1: Enzymatic Assay for IDO1 Inhibition
This protocol provides a general methodology for assessing the inhibitory activity of compounds against purified IDO1 enzyme.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against IDO1.
Methodology:
-
Enzyme Preparation: Use purified recombinant human IDO1 enzyme.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5) containing the IDO1 enzyme, L-tryptophan as the substrate, and necessary co-factors like ascorbic acid and methylene (B1212753) blue.[6]
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).[6]
-
Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a specified time (e.g., 15-60 minutes).[6]
-
Reaction Termination: Stop the reaction by adding a quenching agent like trichloroacetic acid.[6]
-
Detection of Kynurenine (B1673888): Quantify the amount of kynurenine produced. A common method is a colorimetric reaction with p-dimethylaminobenzaldehyde, measuring the absorbance at approximately 480 nm.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Visualizations
Caption: Conceptual diagram of stereoselective binding.
Caption: Troubleshooting workflow for an inactive enantiomer.
References
- 1. sga.profnit.org.br [sga.profnit.org.br]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct Enantiomer Differentiation of Drugs and Drug-Like Compounds via Noncovalent Copper–Amino Acid Complexation and Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. veeprho.com [veeprho.com]
Improving reproducibility of IACS-8968 R-enantiomer experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the IACS-8968 R-enantiomer. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is IACS-8968 and its R-enantiomer?
IACS-8968 is a dual inhibitor of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO).[1][2] The R-enantiomer is a specific stereoisomer of IACS-8968.[2] These enzymes are involved in tryptophan metabolism and are implicated in creating an immunosuppressive tumor microenvironment.[3]
Q2: What is the mechanism of action of this compound?
This compound functions by inhibiting the enzymatic activity of both IDO1 and TDO. These enzymes catalyze the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[3] By blocking this activity, IACS-8968 can help to restore anti-tumor immunity.
Q3: How should I store and handle the this compound?
For optimal stability, it is recommended to store the solid compound and stock solutions at low temperatures. Specific recommendations can vary by supplier, but general guidelines are:
-
Solid form: Store at -20°C for up to 3 years.
-
Stock solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.[2] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][4] Always allow the product to reach room temperature for at least 60 minutes before opening the vial.[5]
Q4: In what solvents is this compound soluble?
IACS-8968 is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Inconsistent IC50 Values in Enzymatic Assays
Q: My IC50 values for this compound against IDO1 or TDO are highly variable between experiments. What could be the cause?
A: Several factors can contribute to inconsistent IC50 values:
-
Compound Stability: Ensure your stock solutions are fresh and have been stored correctly in aliquots to prevent degradation from multiple freeze-thaw cycles.[2]
-
Enzyme Activity: The activity of recombinant IDO1 or TDO can decrease over time. Use a fresh batch of enzyme or validate the activity of your current batch with a known control inhibitor.
-
Assay Conditions: Maintain consistent assay conditions, including buffer pH, temperature (incubate at 37°C), and incubation time (typically 10-60 minutes).[6]
-
Cofactor Concentration: The presence of necessary cofactors, such as ascorbic acid and methylene (B1212753) blue, is crucial for optimal enzyme activity.[6] Ensure these are at the correct concentrations.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay low and consistent across all wells, as high concentrations can inhibit enzyme activity. If your animal model is weak, it is recommended to keep the proportion of DMSO in the working solution below 2%.[1]
Low Potency or No Effect in Cell-Based Assays
Q: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What should I check?
A: Here are some troubleshooting steps for cell-based assays:
-
Enzyme Expression: Confirm that your chosen cell line expresses IDO1 or TDO. For some cell lines, like HeLa or SKOV-3, you may need to induce IDO1 expression by stimulating with interferon-gamma (IFN-γ) for 24-48 hours.[6]
-
Cell Viability: High concentrations of the compound or DMSO can be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.
-
Incubation Time: The incubation time with the inhibitor may need to be optimized. A typical range is 24-72 hours.[6]
-
Tryptophan Concentration: Ensure that the cell culture medium contains a known and consistent concentration of L-tryptophan, the substrate for IDO1 and TDO.
-
Kynurenine Detection: Verify that your method for detecting kynurenine is sensitive enough. A common method is the colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), measured at approximately 480 nm.[6]
Poor In Vivo Efficacy
Q: My in vivo experiments with this compound are not showing the expected anti-tumor effects. What could be the problem?
A: In vivo studies are complex, and several factors can influence the outcome:
-
Compound Formulation and Administration: Ensure the compound is properly formulated for in vivo use. For intraperitoneal administration, a vehicle containing DMSO, PEG300/PEG400, and Tween 80 may be required.[1] It is recommended to prepare the working solution fresh on the day of use.[1]
-
Dosing and Schedule: The dose and frequency of administration may need to be optimized for your specific animal model.
-
Tumor Model: The chosen tumor model should have a known dependence on the IDO1 or TDO pathway for immune evasion.
-
Pharmacokinetics: The bioavailability and half-life of the compound in your animal model may affect its efficacy.
-
Combination Therapy: In some cases, the anti-tumor effects of IACS-8968 are more pronounced when used in combination with other therapies, such as chemotherapy.[3]
Quantitative Data
Table 1: Inhibitory Potency of IACS-8968 and Comparator Compounds [6]
| Compound | Target | Potency (nM) | Assay Type | Selectivity |
| IACS-8968 | IDO1 | ~371 (pIC50 = 6.43) | Enzymatic | Dual IDO/TDO inhibitor, more potent for IDO1 |
| TDO | >10,000 (pIC50 < 5) | Enzymatic | ||
| IDO2 | Not Available | |||
| Epacadostat | IDO1 | ~10 | Cellular (HeLa) | >1000-fold selective for IDO1 over IDO2 and TDO |
| Linrodostat | IDO1 | 1.1 | Cellular (IDO1-HEK293) | Selective for IDO1; no activity against TDO or murine IDO2 |
| Navoximod | IDO1 | 7 (Ki) | Enzymatic | Potent IDO pathway inhibitor |
Experimental Protocols
Recombinant Enzyme Inhibition Assay (Biochemical Assay)
This protocol provides a framework for determining the direct inhibitory effect of this compound on purified recombinant IDO1 or TDO.[6]
-
Enzyme Preparation: Use purified recombinant human IDO1 or TDO enzyme.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5) containing the enzyme, L-tryptophan as the substrate, and necessary co-factors like ascorbic acid and methylene blue.
-
Inhibitor Addition: Add the this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 10-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.
-
Kynurenine Detection: Quantify the amount of kynurenine produced. A common method involves a colorimetric reaction with p-dimethylaminobenzaldehyde, measuring the absorbance at approximately 480 nm.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Inhibition Assay
This protocol assesses the potency of this compound to inhibit IDO1 or TDO activity within a cellular context.[6]
-
Cell Lines: Use human cell lines that endogenously express or are engineered to overexpress IDO1 or TDO. For example, HeLa or SKOV-3 cells can be stimulated with IFN-γ to induce IDO1 expression.
-
Cell Culture: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Induction of Enzyme Expression (if necessary): For inducible systems, treat cells with an inducing agent (e.g., 50 ng/mL IFN-γ for IDO1 in HeLa cells) for 24-48 hours.
-
Inhibitor Treatment: Add the this compound to the cell culture medium at a range of concentrations.
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24-72 hours) in a medium containing a known concentration of L-tryptophan.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Detection: Measure the kynurenine concentration in the supernatant using a suitable method (e.g., colorimetric assay or LC/MS).
-
Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: IACS-8968 R-enantiomer Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of the IACS-8968 R-enantiomer in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is IACS-8968 and its R-enantiomer?
A1: IACS-8968 is a dual inhibitor of the enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1][2][3] These enzymes are critical in the kynurenine (B1673888) pathway of tryptophan metabolism, which plays a role in immune evasion in cancer.[4][5][6][7] IACS-8968 exists as a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers), the R-enantiomer and the S-enantiomer. This guide focuses on assessing the specific cytotoxic effects of the this compound.
Q2: Why is it important to assess the cytotoxicity of a single enantiomer like the R-enantiomer of IACS-8968?
A2: Enantiomers of a chiral drug can have different pharmacological and toxicological profiles in the body because biological systems are chiral.[8] One enantiomer may be responsible for the desired therapeutic effect, while the other might be less active, inactive, or contribute to toxicity and side effects.[8] Therefore, evaluating the cytotoxicity of the individual R-enantiomer is crucial to understand its specific contribution to the overall effect of the racemic mixture and to determine its potential as a therapeutic agent on its own.
Q3: Which cell lines are suitable for testing the cytotoxicity of the this compound?
A3: The choice of cell lines should be guided by the expression of IDO1 and/or TDO, the targets of IACS-8968. Many tumor cell lines express these enzymes, which helps them evade the immune system.[4][5] Consider using cancer cell lines where the IDO/TDO pathway is known to be active, such as glioma, melanoma, or lung cancer cell lines.[5][6] It is also advisable to include a non-cancerous control cell line to assess selective cytotoxicity.
Q4: What are the recommended initial assays to assess the cytotoxicity of the this compound?
A4: A tiered approach is recommended. Start with cell viability assays like the MTT or LDH assay to determine the concentration-dependent effect on cell viability and to calculate the IC50 value (the concentration that inhibits 50% of cell growth). Following this, mechanistic assays such as Annexin V staining for apoptosis and cell cycle analysis using propidium (B1200493) iodide can elucidate the mode of cell death induced by the compound.[9][10][11][12]
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison. Below are template tables for presenting your results.
Table 1: Cytotoxicity of this compound in Different Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| Cell Line A | e.g., Glioma | 48 | e.g., 15.2 |
| Cell Line B | e.g., Melanoma | 48 | e.g., 25.8 |
| Normal Cell Line C | e.g., Fibroblast | 48 | e.g., >100 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Apoptosis Analysis by Annexin V Staining
| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Cell Line A | Vehicle Control | 0 | e.g., 2.1 | e.g., 1.5 |
| This compound | e.g., 15 | e.g., 25.3 | e.g., 10.2 |
Note: These are hypothetical values for illustrative purposes.
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Cell Line A | Vehicle Control | 0 | e.g., 60.5 | e.g., 25.1 | e.g., 14.4 |
| This compound | e.g., 15 | e.g., 75.2 | e.g., 10.3 | e.g., 14.5 |
Note: These are hypothetical values for illustrative purposes.
Mandatory Visualizations
Caption: IDO/TDO pathway and the inhibitory action of IACS-8968.
Caption: General workflow for assessing cytotoxicity.
Caption: Workflow for apoptosis detection using Annexin V and PI.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well plates.
-
Multichannel pipette.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Plate cells and treat them with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at approximately 400 x g for 5 minutes.[15]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.[15][16]
-
Measure the absorbance at the recommended wavelength (usually 490 nm).[15]
-
Annexin V Apoptosis Assay
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
-
-
Procedure:
-
Seed and treat cells with the this compound for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[17]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[18]
-
Add Annexin V-FITC and PI to the cell suspension.[17]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[19][20]
-
Cell Cycle Analysis using Propidium Iodide (PI)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
70% cold ethanol (B145695).
-
Flow cytometer.
-
-
Procedure:
-
Culture and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[20][21]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[20]
-
Troubleshooting Guides
MTT Assay
Q: My absorbance readings are highly variable between replicates. What could be the cause? A: This could be due to several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before plating.
-
Incomplete formazan solubilization: After adding the solubilizing agent, shake the plate gently on an orbital shaker for 15-30 minutes and visually confirm that all purple crystals have dissolved.[23]
-
Edge effects: Evaporation in the outer wells of the plate can concentrate compounds and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[23]
Q: I am observing higher than expected viability, and the results are not dose-dependent. What's wrong? A: The this compound might be interfering with the assay.
-
Direct MTT reduction: The compound itself might have reducing properties that convert MTT to formazan, leading to a false positive signal.[24] To test this, run a control plate with the compound in cell-free media.[23][24] If you see a color change, consider using a different viability assay like LDH.
-
Compound precipitation: At high concentrations, the compound may precipitate, which can interfere with the absorbance reading. Check the solubility of the compound in your culture medium.
LDH Assay
Q: The background absorbance in my "medium only" control is very high. How can I fix this? A: This is often caused by high levels of LDH present in the serum used to supplement the culture medium.[25][26]
-
Reduce serum concentration: Try performing the assay with a lower serum concentration (e.g., 1-5%) during the treatment period.
-
Use serum-free medium: If your cells can tolerate it, use serum-free medium during the final hours of incubation with the compound.
Q: My "spontaneous release" control shows high LDH activity. What does this mean? A: High spontaneous release indicates that your untreated cells are not healthy.
-
Suboptimal culture conditions: Ensure cells are not overgrown, and the medium is fresh.
-
Rough handling: Over-vigorous pipetting during cell plating or medium changes can damage cell membranes.[25] Handle cells gently.
Apoptosis and Cell Cycle Assays
Q: My flow cytometry data for cell cycle analysis has very broad G0/G1 and G2/M peaks. How can I improve the resolution? A: Broad peaks (high coefficient of variation, CV) can obscure subtle changes in cell cycle distribution.
-
Inconsistent staining: Ensure cells are properly fixed and that the staining solution is added to a single-cell suspension. Clumps of cells will stain poorly and give erroneous results.
-
Flow cytometer settings: Run the samples at a low flow rate to improve data quality.[21] Ensure the instrument is properly calibrated.
Q: In the Annexin V assay, a large proportion of my cells are double-positive for Annexin V and PI, even at early time points. Why? A: This suggests that the cells are rapidly progressing to late apoptosis or necrosis.
-
High compound concentration: You may be using a concentration of the this compound that is too high, causing rapid and widespread cell death. Try testing lower concentrations or shorter incubation times.
-
Harsh cell harvesting: For adherent cells, over-trypsinization can damage cell membranes, leading to PI uptake. Try using a gentler cell detachment method or scraping.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. IACS-8968 (IDO/TDO Inhibitor) | IDO抑制剂 | MCE [medchemexpress.cn]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 7. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. nanocellect.com [nanocellect.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. info.gbiosciences.com [info.gbiosciences.com]
- 26. What are the drawbacks of LDH release assay? | AAT Bioquest [aatbio.com]
Technical Support Center: Overcoming Resistance to IACS-8968 R-enantiomer in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of IACS-8968 R-enantiomer in cancer models. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IACS-8968 and its R-enantiomer?
IACS-8968 is a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), with a significantly higher potency for IDO1.[1][2][3] These enzymes are critical in the kynurenine (B1673888) pathway of tryptophan metabolism.[4] By inhibiting IDO1 and TDO, IACS-8968 blocks the conversion of tryptophan to kynurenine, which can help to reverse the immunosuppressive tumor microenvironment.[4] The R-enantiomer of IACS-8968 is a specific stereoisomer of this dual inhibitor.[2]
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced response. How can I confirm acquired resistance?
To confirm acquired resistance, you should perform a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line with the parental, sensitive cell line.[5][6] A significant increase (typically 3- to 10-fold or higher) in the IC50 value for the this compound is a strong indicator of acquired resistance.[7] It is also crucial to culture a parallel parental cell line in a drug-free medium to control for genetic drift.[6]
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific mechanisms of resistance to IACS-8968 are not yet extensively documented in publicly available literature, general principles of acquired resistance to targeted therapies can be considered.[8] These can be broadly categorized as:
-
On-Target Alterations:
-
Secondary Mutations: Mutations in the genes encoding IDO1 or TDO could arise that prevent the effective binding of this compound without compromising enzyme function.[8]
-
Target Overexpression: Cancer cells might significantly increase the expression of IDO1 or TDO, thereby overwhelming the inhibitory effect of the drug at a given concentration.[8]
-
-
Off-Target Alterations (Bypass Pathways):
-
Upregulation of Alternative Metabolic Pathways: Tumor cells could adapt by upregulating other metabolic pathways to produce essential metabolites, thus bypassing their dependency on the kynurenine pathway.[8]
-
Activation of Pro-Survival Signaling: Activation of common pro-survival signaling pathways, such as PI3K/AKT or MAPK/ERK, can compensate for the inhibitory effects of this compound.[8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Q4: How can I investigate the specific mechanism of resistance in my cell line?
A systematic approach is recommended:
-
Sequence the Target Genes: Perform DNA sequencing of the IDO1 and TDO genes in your resistant cell line to identify any potential mutations that are not present in the parental line.
-
Analyze Protein Expression: Use Western blotting to compare the expression levels of IDO1, TDO, and key proteins in potential bypass pathways (e.g., p-AKT, p-ERK) between the parental and resistant cell lines.
-
Assess Drug Accumulation: Utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of this compound in both sensitive and resistant cells. A lower concentration in resistant cells may suggest increased drug efflux.
-
Gene Expression Analysis: Conduct quantitative PCR (qPCR) or RNA sequencing to identify upregulation of genes associated with drug resistance, such as ABC transporters.[5]
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy over multiple experiments.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | 1. Perform a cell viability assay to determine if the IC50 has shifted. 2. If resistance is confirmed, consider initiating studies to identify the mechanism (see FAQ Q4). 3. Culture a batch of cells in a drug-free medium for several passages to assess the stability of the resistant phenotype.[5] |
| Cell Line Contamination or Genetic Drift | 1. Authenticate your cell line using methods like short tandem repeat (STR) profiling. 2. Revert to an early-passage, frozen stock of the parental cell line.[5] |
| Degradation of this compound | 1. Prepare fresh stock solutions of the compound. 2. Verify the recommended storage conditions and shelf-life of the drug.[2] |
Problem 2: Heterogeneous response to this compound within a cell population.
| Possible Cause | Suggested Solution |
| Emergence of a Resistant Subclone | 1. Perform single-cell cloning to isolate and characterize both sensitive and resistant populations. 2. If a marker for resistance is identified, use fluorescence-activated cell sorting (FACS) to separate the populations.[5] |
| Inconsistent Drug Distribution in Culture | 1. Ensure thorough mixing of the culture medium after adding the drug. 2. For adherent cells, ensure a uniform cell density across the culture vessel to prevent variations in drug exposure. |
Problem 3: Inability to establish a stable this compound-resistant cell line in vitro.
| Possible Cause | Suggested Solution |
| Inappropriate Drug Concentration | 1. Start with a concentration around the IC50 of the parental cell line. 2. Increase the drug concentration gradually (e.g., 1.5-2.0-fold increments) as the cells adapt.[7] |
| Insufficient Duration of Drug Exposure | 1. The development of stable resistance can take several weeks to months of continuous culture with the drug.[6] |
| Toxicity of the Drug Concentration | 1. If widespread cell death is observed after increasing the drug concentration, reduce the concentration and allow the cells more time to recover and adapt. |
Quantitative Data Presentation
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Cell Line (e.g., HT-29) | 50 ± 5 | 1 |
| Resistant Cell Line (e.g., HT-29-I8968R) | 550 ± 45 | 11 |
Data are representative examples and should be replaced with experimentally derived values.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., WST-1)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. It is advisable to perform a trial experiment with a wide range of concentrations (e.g., 10-fold dilutions) to determine the approximate sensitivity range.[9]
-
Drug Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).[9]
-
Viability Assessment: Add 10 µL of WST-1 reagent to each well and incubate for 0.5 to 4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Development of an this compound-Resistant Cell Line
-
Establish Baseline: Determine the initial IC50 of the parental cell line for this compound.[6]
-
Initial Drug Exposure: Continuously expose the parental cell line to a starting concentration of this compound approximately equal to the IC50.
-
Monitoring and Passaging: Monitor the cells for signs of recovery and growth. Once the cells become 80% confluent, passage them into a new culture vessel with fresh medium containing the same drug concentration.
-
Dose Escalation: Once the cells demonstrate stable growth at the current drug concentration, increase the concentration by approximately 1.5- to 2.0-fold.[7]
-
Repeat and Characterize: Repeat the process of monitoring, passaging, and dose escalation over several months. Periodically determine the IC50 of the cultured cells to track the development of resistance.[6]
-
Cryopreservation: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), cryopreserve aliquots of the resistant cell line for future experiments.
Visualizations
Caption: IDO1/TDO pathway inhibition by this compound.
Caption: Experimental workflow for generating a drug-resistant cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
Interpreting variable results in IACS-8968 R-enantiomer studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IACS-8968 R-enantiomer. The information provided aims to help interpret variable results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is IACS-8968 and its R-enantiomer?
IACS-8968 is a dual inhibitor of the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1] These enzymes are critical in the kynurenine (B1673888) pathway of tryptophan metabolism, which plays a role in immune suppression, particularly in the tumor microenvironment. The this compound is one of the two stereoisomers of the IACS-8968 molecule.
Q2: What is the reported potency of IACS-8968?
The racemic mixture of IACS-8968 has been reported to have a pIC50 of 6.43 for IDO1 and <5 for TDO.[1] This indicates that it is a more potent inhibitor of IDO1 than TDO.
Q3: Why am I seeing significant variability in my experimental results with the this compound?
Variable results in studies with chiral molecules like the this compound can arise from several factors. One key aspect to consider is the potential for different pharmacological activities between the R- and S-enantiomers. For instance, in studies with another dual IDO/TDO inhibitor, PF-0684003, the R-enantiomer was found to be more potent than the S-enantiomer.[2] Furthermore, the potential for in vivo conversion of one enantiomer to the other can lead to inconsistent results.[2] Other sources of variability can include differences in experimental protocols, cell line characteristics, and reagent quality.
Q4: Can the enantiomeric purity of my this compound sample affect my results?
Absolutely. Since enantiomers of a drug can have different potencies and pharmacokinetic properties, the enantiomeric purity of your sample is critical.[2] Contamination with the less active or inactive S-enantiomer could lead to a lower than expected efficacy. It is crucial to ensure the enantiomeric excess (% ee) of your compound is high and has been verified analytically.
Q5: Are there known off-target effects of the this compound?
Specific off-target effects for the this compound are not widely reported in the public domain. However, as with any small molecule inhibitor, off-target activities are possible. If you observe unexpected phenotypes, it is advisable to perform counter-screening against a panel of related enzymes or receptors.
Data Presentation
Table 1: Inhibitory Potency of Racemic IACS-8968
| Target | pIC50 | IC50 (nM) |
| IDO1 | 6.43 | ~370 |
| TDO | <5 | >10,000 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: In Vitro IDO1/TDO Enzymatic Assay
This protocol outlines a general procedure to determine the IC50 of an inhibitor against purified IDO1 or TDO enzyme.
Materials:
-
Purified recombinant human IDO1 or TDO enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate (B84403) buffer
-
This compound (or other test compounds)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction buffer containing potassium phosphate, methylene blue, ascorbic acid, and catalase.
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add serial dilutions of the this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Add the IDO1 or TDO enzyme to the wells and briefly pre-incubate.
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent to each well.
-
Read the absorbance at 480 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: Cellular Assay for IDO1 Activity
This protocol describes how to measure the inhibitory effect of a compound on IDO1 activity in a cellular context.
Materials:
-
HeLa cells (or another suitable cell line that expresses IDO1 upon stimulation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interferon-gamma (IFN-γ)
-
This compound (or other test compounds)
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.
-
Add serial dilutions of the this compound to the cells. Include a vehicle control.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer the clear supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well.
-
Read the absorbance at 480 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent IC50 values across experiments | 1. Enantiomeric Purity: The sample may contain varying amounts of the less active S-enantiomer. 2. Compound Stability: The R-enantiomer may be unstable under certain storage or experimental conditions. 3. Cell Line Variability: Passage number and cell health can affect IDO1 expression and inhibitor sensitivity. 4. Reagent Inconsistency: Variations in serum, cytokines, or other reagents. | 1. Verify the enantiomeric purity of your compound using chiral chromatography. If possible, obtain a fresh, analytically certified batch. 2. Aliquot the compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 4. Use the same lot of reagents for a set of experiments. Qualify new lots of critical reagents. |
| Lower than expected potency in cellular assays compared to enzymatic assays | 1. Cell Permeability: The compound may have poor cell membrane permeability. 2. Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein). 3. Protein Binding: The compound may bind to proteins in the cell culture medium, reducing its free concentration. | 1. Evaluate cell permeability using a PAMPA assay or similar methods. 2. Test for efflux by co-incubating with known efflux pump inhibitors. 3. Measure the extent of protein binding in your cell culture medium. Consider using a medium with lower serum content if appropriate for your cells. |
| High variability in in-vivo studies | 1. Pharmacokinetics: Enantiomers can have different absorption, distribution, metabolism, and excretion (ADME) profiles.[2] 2. In-vivo Epimerization: The R-enantiomer may convert to the S-enantiomer in vivo, as has been observed for other chiral IDO/TDO inhibitors.[2] 3. Animal-to-Animal Variability: Inherent biological differences between individual animals. | 1. Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of the R-enantiomer. 2. Analyze plasma and tissue samples using a chiral analytical method to determine the ratio of R- and S-enantiomers over time. 3. Increase the number of animals per group to improve statistical power. Ensure consistent animal age, weight, and health status. |
| No significant effect on kynurenine levels in some cell lines | 1. Low or Absent IDO1/TDO Expression: The cell line may not express the target enzymes, even after stimulation. 2. Alternative Tryptophan Catabolism Pathways: Other metabolic pathways may be dominant in that cell line. | 1. Confirm IDO1 and TDO expression at the mRNA (RT-qPCR) and protein (Western blot) level after IFN-γ stimulation. 2. Consider using a cell line known to have robust and inducible IDO1 activity. |
Visualizations
Caption: The IDO1/TDO signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for a cellular IDO1 inhibition assay.
Caption: A logical flowchart for troubleshooting variable results in this compound studies.
References
IACS-8968 R-enantiomer quality control and purity testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity testing of the IACS-8968 R-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its purity crucial?
A1: IACS-8968 is a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][2][3][4] The R-enantiomer is the specific stereoisomer of IACS-8968. In pharmaceutical development, different enantiomers of a chiral drug can have distinct pharmacological, pharmacokinetic, and toxicological properties. Therefore, ensuring the high enantiomeric purity of the this compound is critical for its safety and efficacy.
Q2: What are the primary methods for determining the enantiomeric purity of the this compound?
A2: The most common and reliable method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC).[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be used to determine enantiomeric purity.[7][8][9]
Q3: How should I store the this compound to ensure its stability?
A3: For long-term storage, it is recommended to store the this compound as a solid at -20°C or -80°C. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[10]
Q4: What are potential sources of impurities in my this compound sample?
A4: Impurities can arise from the synthesis process (e.g., residual starting materials, by-products, or the S-enantiomer), degradation of the compound, or contamination. Stability-indicating methods are crucial to separate and quantify these impurities.[11][12][13]
Troubleshooting Guides
Chiral HPLC Analysis
Issue 1: Poor or no separation of IACS-8968 enantiomers.
-
Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for resolving the IACS-8968 enantiomers.
-
Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are a good starting point due to their broad applicability.
-
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution:
-
Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326) or ethanol).
-
Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous buffer.[5]
-
The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can sometimes improve peak shape and resolution.
-
-
-
Possible Cause: The column temperature is not optimal.
-
Solution: Experiment with different column temperatures. Both increasing and decreasing the temperature can affect chiral recognition.[5]
-
Issue 2: Peak tailing in the chromatogram.
-
Possible Cause: Secondary interactions between IACS-8968 and the stationary phase.
-
Solution: Add a competing agent to the mobile phase. For basic compounds, a small amount of a basic additive like DEA can help. For acidic compounds, an acidic additive like TFA may be beneficial.
-
-
Possible Cause: Column contamination.
-
Solution: Flush the column with a strong, compatible solvent. For immobilized CSPs, solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can be used, followed by a rinse with an intermediate solvent like ethanol.[14] Always refer to the column manufacturer's instructions.
-
Issue 3: Irreproducible retention times.
-
Possible Cause: Insufficient column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before analysis. Chiral columns may require longer equilibration times than achiral columns.[5]
-
-
Possible Cause: Fluctuations in mobile phase composition or temperature.
-
Solution: Use a column oven to maintain a stable temperature.[5] Prepare fresh mobile phase daily and ensure accurate mixing.
-
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity of this compound
This protocol is a representative method and may require optimization.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral stationary phase: Immobilized Amylose or Cellulose-based column (e.g., CHIRALPAK® IA, IB, or IC)
-
Mobile Phase: Hexane/Isopropanol (IPA) or Heptane/Ethanol
-
This compound reference standard
-
IACS-8968 S-enantiomer or racemic IACS-8968 for method development
Procedure:
-
Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound in the mobile phase to a concentration of 1 mg/mL.
Data Analysis:
-
Calculate the enantiomeric purity (or enantiomeric excess, ee) using the peak areas of the R- and S-enantiomers:
-
% Enantiomeric Purity = [Area(R) / (Area(R) + Area(S))] x 100
-
% Enantiomeric Excess (ee) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
| Parameter | Recommended Setting |
| Column | CHIRALPAK® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
Protocol 2: ¹H-NMR for Enantiomeric Purity Assessment
This protocol provides a general guideline for using NMR with a chiral solvating agent.
Instrumentation and Materials:
-
NMR spectrometer (≥400 MHz)
-
High-quality NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol
-
This compound sample
Procedure:
-
Accurately weigh and dissolve the this compound sample in CDCl₃.
-
Add a molar excess of the chiral solvating agent to the NMR tube.
-
Acquire a high-resolution ¹H-NMR spectrum.
-
Identify a well-resolved proton signal that shows distinct chemical shifts for the two enantiomers in the presence of the CSA.
-
Integrate the signals corresponding to the R- and S-enantiomers.
Data Analysis:
-
Calculate the enantiomeric purity based on the integration values of the separated signals.
| Parameter | Description |
| Spectrometer | ≥400 MHz |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Chiral Agent | (R)-(-)-1,1'-Bi-2-naphthol (or other suitable CSA) |
| Analysis | Integration of diastereomerically split proton signals |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IACS-8968 - Immunomart [immunomart.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound (IDO/TDO Inhibitor (R-enantiomer)) | IDO抑制剂 | MCE [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Custom Analytical Development & Validation | Neuland Labs [neulandlabs.com]
- 14. chiraltech.com [chiraltech.com]
Validation & Comparative
IACS-8968 Enantiomers: A Comparative Analysis of R- and S-Enantiomer Activity
A guide for researchers, scientists, and drug development professionals.
Executive Summary
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), enzymes that play a critical role in tumor immune evasion. While the activity of the racemic mixture of IACS-8968 has been characterized, a direct comparison of the biological activities of its individual R- and S-enantiomers is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the known information on IACS-8968, discusses the critical role of stereochemistry in drug activity, and outlines the experimental approaches that would be necessary to elucidate the specific activities of the R- and S-enantiomers.
The Significance of Stereochemistry in Drug Potency
In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity.[1] Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. Although they share the same chemical formula and connectivity, their different spatial arrangements can lead to distinct interactions with chiral biological targets such as enzymes and receptors.[1]
For many chiral drugs, one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. A classic example is the drug thalidomide, where the (R)-enantiomer is an effective sedative, while the (S)-enantiomer was found to be teratogenic.[2][3] Therefore, evaluating the activity of individual enantiomers is a crucial step in drug development to optimize efficacy and safety.
IACS-8968: A Dual IDO/TDO Inhibitor
IACS-8968 has been identified as a dual inhibitor of both IDO1 and TDO.[4][5] These enzymes catalyze the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO and TDO contribute to an immunosuppressive tumor microenvironment that allows cancer cells to evade the host's immune system.
The inhibitory activity of the racemic IACS-8968 is summarized in the table below.
| Target | pIC50 | IC50 (nM) |
| IDO1 | 6.43 | ~372 |
| TDO | <5 | >10,000 |
Data sourced from publicly available information.[4][5][6]
While a commercial vendor lists the R-enantiomer of IACS-8968, it provides the same potency data as the parent compound, which likely refers to the racemic mixture.[6] Without specific studies on the isolated enantiomers, it is not possible to definitively state the contribution of each to the overall activity.
Signaling Pathway of IDO/TDO in Tryptophan Metabolism
The following diagram illustrates the tryptophan catabolism pathway and the role of IDO and TDO, the targets of IACS-8968.
Caption: Tryptophan is converted to Kynurenine by IDO1 and TDO, leading to immunosuppression. IACS-8968 inhibits both enzymes.
Experimental Protocols for Enantiomer Activity Comparison
To determine the relative activities of the R- and S-enantiomers of IACS-8968, a series of in vitro and cellular assays would be required.
Enzymatic Assays
Objective: To determine the direct inhibitory potency of each enantiomer against purified IDO1 and TDO enzymes.
Methodology:
-
Enzyme Source: Recombinant human IDO1 and TDO enzymes.
-
Substrate: L-Tryptophan.
-
Assay Principle: The enzymatic reaction produces N-formylkynurenine, which can be converted to kynurenine. The concentration of kynurenine is measured, often by spectrophotometry after reaction with Ehrlich's reagent.
-
Procedure:
-
Purified enzyme is incubated with varying concentrations of the R-enantiomer, S-enantiomer, or the racemic mixture.
-
The reaction is initiated by the addition of L-tryptophan.
-
After a set incubation period, the reaction is stopped.
-
The amount of kynurenine produced is quantified.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assays
Objective: To assess the ability of each enantiomer to inhibit IDO1 and/or TDO activity in a cellular context.
Methodology:
-
Cell Lines:
-
For IDO1: Human tumor cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ), such as HeLa or SK-OV-3 cells.
-
For TDO: Cell lines engineered to overexpress TDO.
-
-
Procedure:
-
Cells are plated and, for IDO1 assays, stimulated with IFN-γ to induce enzyme expression.
-
Cells are then treated with a range of concentrations of the R-enantiomer, S-enantiomer, or the racemic mixture.
-
The concentration of kynurenine in the cell culture supernatant is measured after a suitable incubation period.
-
EC50 values are determined by plotting the reduction in kynurenine production against the inhibitor concentration.
-
Proposed Experimental Workflow
The following diagram outlines a logical workflow for comparing the activity of the IACS-8968 enantiomers.
Caption: A proposed workflow for the systematic evaluation and comparison of IACS-8968 R- and S-enantiomer activity.
Conclusion
While IACS-8968 is a promising dual inhibitor of IDO and TDO, the specific contributions of its R- and S-enantiomers to its overall biological activity remain to be publicly elucidated. The principles of stereochemistry in pharmacology strongly suggest that one enantiomer may be more potent or possess a different selectivity profile than the other. A thorough investigation involving the synthesis of enantiopure compounds and their evaluation in rigorous enzymatic and cellular assays is necessary to determine the eutomer and fully characterize the therapeutic potential of IACS-8968. Such studies are critical for the rational design and development of next-generation immunomodulatory cancer therapies.
References
- 1. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 2. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties [mdpi.com]
- 3. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IACS-8968 R-enantiomer and Other IDO Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel dual IDO/TDO inhibitor, IACS-8968 R-enantiomer, with other key indoleamine 2,3-dioxygenase (IDO) inhibitors. This document synthesizes available preclinical and clinical data to facilitate informed decisions in immuno-oncology research.
Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are critical enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. Their upregulation in the tumor microenvironment leads to depletion of tryptophan and accumulation of immunosuppressive kynurenine metabolites, thereby enabling cancer cells to evade immune destruction. Inhibition of these enzymes has emerged as a promising strategy in cancer immunotherapy. This guide provides a comparative analysis of this compound against other notable IDO inhibitors: Epacadostat, Linrodostat (BMS-986205), Navoximod, and Indoximod.
Mechanism of Action: Targeting the Kynurenine Pathway
IDO1 and TDO catalyze the first and rate-limiting step in the conversion of tryptophan to kynurenine. This process has two major consequences for the anti-tumor immune response: the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the production of kynurenine and its downstream metabolites, which actively suppress effector T cells and promote the generation of regulatory T cells (Tregs). Most IDO inhibitors are competitive inhibitors that bind to the heme cofactor of the enzyme, preventing substrate binding. However, some, like Indoximod, act downstream, mitigating the effects of tryptophan depletion.
dot
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and comparator compounds against IDO1 and TDO. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of IDO Inhibitors
| Compound | Target | pIC50 | IC50 (nM) | Assay Type | Selectivity Profile |
| This compound | IDO1 | 6.43 | ~372 | Enzymatic | Dual IDO/TDO inhibitor, more potent for IDO1 [1][2] |
| TDO | <5 | >10,000 | Enzymatic | ||
| Epacadostat | IDO1 | - | 10 | Cellular (HeLa) | >1000-fold selective for IDO1 over IDO2 and TDO[3][4] |
| IDO1 | - | 71.8 | Enzymatic | [3] | |
| Linrodostat (BMS-986205) | IDO1 | - | 1.1 | Cellular (IDO1-HEK293) | Selective for IDO1; no activity against TDO or murine IDO2[5][6] |
| IDO1 | - | 1.7 | Cellular (HeLa) | [5] | |
| Navoximod (GDC-0919) | IDO1 | - | 7 (Ki) | Enzymatic | Potent IDO pathway inhibitor with some TDO activity[7] |
| IDO1 | - | 75 (EC50) | Cellular | [7] | |
| Indoximod | IDO Pathway | - | Not a direct enzyme inhibitor | - | Acts downstream of IDO/TDO by modulating the mTOR pathway[8][9] |
Preclinical and Clinical Landscape: A Comparative Overview
While in vitro potency is a key metric, in vivo efficacy and clinical performance provide a more complete picture of an inhibitor's potential. The following table summarizes key preclinical and clinical findings for the selected IDO inhibitors.
Table 2: Summary of Preclinical and Clinical Data
| Compound | Preclinical Highlights | Key Clinical Trial Results |
| This compound | Dual IDO/TDO inhibition may offer broader suppression of the kynurenine pathway. Data on in vivo efficacy is not yet widely published. | Clinical trial data for this compound is not yet publicly available. |
| Epacadostat | Showed tumor growth inhibition in mouse models, particularly in combination with checkpoint inhibitors.[3] | In the Phase 3 ECHO-301 trial in combination with pembrolizumab (B1139204) for metastatic melanoma, did not meet the primary endpoint of improving progression-free survival compared to pembrolizumab alone.[10][11] |
| Linrodostat (BMS-986205) | Demonstrated potent and selective IDO1 inhibition in preclinical models, leading to reduced kynurenine levels and restored T-cell proliferation.[12] | Phase 1/2 studies have shown a manageable safety profile and evidence of target engagement (kynurenine reduction).[13] Some clinical activity has been observed in combination with nivolumab.[14] |
| Navoximod (GDC-0919) | Reduced plasma and tumor kynurenine levels in mice and enhanced the efficacy of cancer vaccines.[7] | Phase 1 trials, both as monotherapy and in combination with atezolizumab, showed the drug was well-tolerated with some patients achieving stable disease.[5][13][15] |
| Indoximod | Reverses IDO-mediated immune suppression by activating the mTOR pathway, acting as a tryptophan mimetic. | Has been evaluated in multiple clinical trials in combination with chemotherapy, vaccines, and checkpoint inhibitors, showing some promising response rates in certain settings.[8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of inhibitor performance. Below are representative methodologies for key in vitro assays used to characterize IDO1 inhibitors.
Enzymatic IDO1 Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of purified recombinant IDO1 enzyme.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing potassium phosphate (B84403) buffer (pH 6.5), L-tryptophan as the substrate, ascorbic acid and methylene (B1212753) blue as cofactors, and catalase.
-
Inhibitor Incubation: The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant human IDO1 enzyme.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of a quenching agent, such as trichloroacetic acid.
-
Kynurenine Detection: The amount of kynurenine produced is quantified. A common method involves a colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product that can be measured spectrophotometrically at approximately 480 nm.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
Objective: To assess the potency of a compound to inhibit IDO1 activity within a cellular context.
Methodology:
-
Cell Culture: A human cancer cell line that endogenously expresses IDO1 (e.g., HeLa or SKOV-3 cells) or is engineered to overexpress the enzyme is cultured in appropriate media.
-
IDO1 Induction: For inducible systems, cells are treated with an inducing agent, most commonly interferon-gamma (IFN-γ), for 24-48 hours to upregulate IDO1 expression.
-
Inhibitor Treatment: The test compound is added to the cell culture medium at a range of concentrations.
-
Incubation: The cells are incubated with the inhibitor for a specified period (e.g., 24-72 hours) in a medium containing a known concentration of L-tryptophan.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured using methods similar to the enzymatic assay (e.g., reaction with Ehrlich's reagent and spectrophotometry) or by more sensitive techniques like HPLC or LC-MS.
-
Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration.
dot
Conclusion
The landscape of IDO inhibition in cancer immunotherapy is evolving. While early clinical results with first-generation inhibitors have been met with challenges, the rationale for targeting the kynurenine pathway remains strong. This compound, with its dual IDO/TDO inhibitory activity, represents a potentially differentiated approach. Its greater potency for IDO1 over TDO may offer a balanced modulation of the pathway.
In comparison, Epacadostat and Linrodostat are highly potent and selective IDO1 inhibitors, though clinical success has been varied. Navoximod offers potent IDO1 inhibition with some activity against TDO. Indoximod stands apart with its unique downstream mechanism of action.
The choice of an IDO inhibitor for research and development will depend on the specific scientific question and therapeutic strategy. The data presented in this guide, including the comparative potency tables and experimental protocols, are intended to provide a valuable resource for the scientific community to advance the field of immuno-oncology. Further preclinical and clinical investigation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jneurosci.org [jneurosci.org]
- 7. benchchem.com [benchchem.com]
- 8. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The separation of racemic crystals into enantiomers by chiral block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
IACS-8968: A Comparative Efficacy Analysis of the R-enantiomer versus the Racemic Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported efficacy of the R-enantiomer of IACS-8968 against its racemic form. IACS-8968 is a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are critical regulators of immune responses and are implicated in the pathology of various cancers. The information presented herein is based on available preclinical data to assist researchers in their evaluation of these compounds for further investigation.
Data Presentation: Inhibitory Potency
The following table summarizes the reported inhibitory potencies of racemic IACS-8968 and its individual R- and S-enantiomers against IDO1 and TDO. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Compound | Target | pIC50 | IC50 (nM) | Source |
| Racemic IACS-8968 | IDO1 | 6.43 | ~371 | [1] |
| TDO | <5 | >10,000 | [1] | |
| IACS-8968 R-enantiomer | IDO1 | 6.43 | ~371 | [2] |
| TDO | <5 | >10,000 | [2] | |
| IACS-8968 S-enantiomer | IDO1 | 6.43 | ~371 | [3] |
| TDO | <5 | >10,000 | [3] |
Note on Data Source and Interpretation: The pIC50 values presented are based on data from a commercial supplier.[1][2][3] It is noteworthy that the reported potencies for the R-enantiomer, S-enantiomer, and the racemic mixture are identical. Typically, a significant difference in biological activity is expected between enantiomers of a chiral drug.[4] The identical values may suggest that the data for the individual enantiomers could be derived from the racemic mixture rather than from separate experimental evaluations. Therefore, while the data suggests that the R-enantiomer is a potent IDO1 inhibitor, further validation through independent, direct comparative studies is highly recommended to definitively ascertain the relative potencies of the enantiomers and the racemic mixture.
Mechanism of Action: IDO1/TDO Inhibition Signaling Pathway
IACS-8968 exerts its effects by inhibiting the enzymatic activity of both IDO1 and TDO. These enzymes are the first and rate-limiting steps in the kynurenine (B1673888) pathway of tryptophan metabolism. By blocking these enzymes, IACS-8968 prevents the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites in the tumor microenvironment. This leads to a reversal of the immunosuppressive effects mediated by the kynurenine pathway, thereby promoting an anti-tumor immune response.
Caption: IDO1/TDO pathway and IACS-8968 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the inhibitory activity of compounds like IACS-8968.
Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1 or TDO.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human IDO1 or TDO enzyme is used. A reaction buffer is prepared, typically containing potassium phosphate (B84403) buffer (pH 6.5), L-tryptophan as the substrate, and co-factors such as ascorbic acid and methylene (B1212753) blue.
-
Inhibitor Preparation: The test compound (e.g., IACS-8968) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction Initiation and Incubation: The enzyme, reaction buffer, and various concentrations of the inhibitor are pre-incubated. The reaction is initiated by the addition of L-tryptophan. The reaction mixture is then incubated at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: The reaction is stopped by adding a quenching agent, such as trichloroacetic acid.
-
Kynurenine Detection: The concentration of kynurenine, the product of the enzymatic reaction, is measured. A common method is a colorimetric assay using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow product with kynurenine that can be quantified by measuring absorbance at approximately 480 nm. Alternatively, HPLC can be used for more precise quantification.
-
Data Analysis: The percentage of enzyme inhibition for each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Inhibition Assay
Objective: To assess the potency of a compound to inhibit IDO1 or TDO activity within a cellular context.
Methodology:
-
Cell Culture and IDO1 Induction: A human cancer cell line that expresses IDO1 upon stimulation, such as SK-OV-3 or HeLa cells, is used. Cells are seeded in multi-well plates and allowed to adhere. IDO1 expression is then induced by treating the cells with interferon-gamma (IFNγ) for 24-48 hours.
-
Inhibitor Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Incubation: The cells are incubated with the inhibitor for a specified period (e.g., 24-72 hours) in a medium containing a known concentration of L-tryptophan.
-
Sample Collection: The cell culture supernatant is collected.
-
Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured using methods similar to the enzymatic assay (colorimetric assay or HPLC).
-
Data Analysis: The cellular IC50 value is determined by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of an IDO1/TDO inhibitor.
Caption: Workflow for evaluating IACS-8968 efficacy.
References
Validation of IACS-8968 as a Research Tool for Targeting Tryptophan Metabolism
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating biological pathways and validating novel therapeutic targets. This guide provides a comparative analysis of IACS-8968, a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), to aid in its validation as a research tool. A particular focus is placed on the R-enantiomer of IACS-8968; however, a notable scarcity of publicly available data specifically characterizing the differential activities of the R- and S-enantiomers necessitates that this guide primarily evaluates the racemic mixture.
Executive Summary
IACS-8968 is a potent inhibitor of both IDO1 and TDO, two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism, which plays a critical role in immune evasion in cancer. While IACS-8968 is available as individual R- and S-enantiomers, published scientific literature to date does not provide a comparative analysis of their specific inhibitory activities. Commercial suppliers often list identical potency values for the racemate and the individual enantiomers, which is likely a generalization. Therefore, this guide will focus on the performance of the racemic IACS-8968 in comparison to other well-characterized IDO1 inhibitors, providing researchers with a benchmark for its use in in vitro and in vivo studies.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the inhibitory potency of racemic IACS-8968 and other commonly used IDO1 inhibitors against IDO1 and TDO. This data is compiled from publicly available resources and scientific literature.
| Compound | Target(s) | pIC50 (IDO1) | IC50 (IDO1) | pIC50 (TDO) | IC50 (TDO) | Selectivity Profile |
| IACS-8968 (racemate) | IDO1, TDO | 6.43[1] | ~370 nM[2] | <5[1] | >10,000 nM[2] | Dual inhibitor with preference for IDO1 |
| Epacadostat (INCB024360) | IDO1 | - | 10 nM (cellular) | - | >50,000 nM | Highly selective for IDO1 over TDO |
| Linrodostat (BMS-986205) | IDO1 | - | 1.1 nM (cellular) | - | >2,000 nM | Highly selective for IDO1; no activity against TDO |
| Navoximod (NLG-919) | IDO1 | - | 75 nM (cellular) | - | - | Potent IDO1 pathway inhibitor |
Note: The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 values are approximate and can vary depending on the assay conditions.
Signaling Pathway and Experimental Workflows
To effectively utilize IACS-8968 as a research tool, it is essential to understand the biological context in which it operates and the experimental procedures to validate its activity.
Tryptophan Catabolism via the Kynurenine Pathway
IDO1 and TDO are the rate-limiting enzymes in the conversion of the essential amino acid tryptophan to kynurenine. This pathway is implicated in generating an immunosuppressive tumor microenvironment.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Experimental Workflow for Inhibitor Validation
A generalized workflow for validating the inhibitory activity of a compound like IACS-8968 is depicted below. This involves both biochemical and cell-based assays.
References
Head-to-Head Comparison: IACS-8968 R-enantiomer vs. Epacadostat in Cancer Immunotherapy
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, targeting the metabolic enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to overcome tumor-induced immunosuppression. This guide provides a detailed, head-to-head comparison of two notable IDO1 pathway inhibitors: the R-enantiomer of IACS-8968, a dual inhibitor of IDO1 and tryptophan 2,3-dioxygenase (TDO), and epacadostat (B560056), a highly selective IDO1 inhibitor. This comparison aims to furnish researchers, scientists, and drug development professionals with the objective data necessary to evaluate these compounds for their research and clinical development programs.
Executive Summary
Epacadostat (INCB024360) is a potent and highly selective, reversible, competitive inhibitor of the IDO1 enzyme.[1][2] It has been extensively evaluated in numerous clinical trials.[1][2] In contrast, IACS-8968 is characterized as a dual inhibitor of both IDO1 and TDO.[3] While information specific to the R-enantiomer of IACS-8968 is limited in publicly available literature, the racemic mixture has shown inhibitory activity against both enzymes. The dual inhibition approach of IACS-8968 presents a broader strategy to counteract tryptophan metabolism in the tumor microenvironment, which may offer advantages in tumors co-expressing both IDO1 and TDO. This guide will present the available data for both compounds to facilitate a comprehensive comparison.
Mechanism of Action
Both epacadostat and IACS-8968 target the kynurenine (B1673888) pathway of tryptophan metabolism, a critical mechanism of immune evasion employed by cancer cells. By catabolizing the essential amino acid tryptophan, the enzymes IDO1 and TDO deplete the local tumor microenvironment of this crucial nutrient for T-cell function and produce immunosuppressive metabolites, primarily kynurenine. This leads to the suppression of effector T cells and the promotion of regulatory T cells (Tregs), fostering an immune-tolerant environment conducive to tumor growth.
Epacadostat acts as a highly selective inhibitor of IDO1, with over 1,000-fold selectivity against IDO2 and TDO.[1][2] This specificity allows for a targeted approach to block the primary enzyme responsible for tryptophan catabolism in many tumors.
IACS-8968 , as a dual inhibitor, targets both IDO1 and TDO. This broader spectrum of activity may be advantageous in tumors where TDO is also expressed and contributes to the immunosuppressive microenvironment. The rationale for dual inhibition is to prevent potential compensatory upregulation of TDO when IDO1 is inhibited.
dot
Figure 1: IDO1/TDO Signaling Pathway and Inhibition
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for IACS-8968 and epacadostat. It is important to note that the data for IACS-8968 is for the racemic mixture, as specific data for the R-enantiomer is not publicly available.
Table 1: In Vitro Inhibitory Potency
| Compound | Target | pIC50 | IC50 (nM) | Assay Type | Selectivity |
| IACS-8968 (racemate) | IDO1 | 6.43[3] | ~372 | Enzymatic | Dual IDO/TDO inhibitor |
| TDO | <5[3] | >10,000 | Enzymatic | ||
| Epacadostat | IDO1 | - | 71.8[2] | Enzymatic | >1000-fold for IDO1 over IDO2 and TDO[1][2] |
| IDO1 | - | 10[2] | Cellular (HeLa) | ||
| IDO2 | - | >10,000 | Not Specified | ||
| TDO | - | >50,000 | Not Specified |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| IACS-8968 (racemate) | Glioma xenograft (LN229 & U87 cells) | Not specified | Enhanced anti-tumor effect in combination with temozolomide. | [4] |
| Epacadostat | Colon Carcinoma (CT26 syngeneic) | 100 mg/kg, p.o. | Suppressed tumor growth. | [2] |
| Oral Squamous Cell Carcinoma (CAL27 xenograft) | 100 mg/kg | Reduced tumor formation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate IDO1/TDO inhibitors.
IDO1 Enzymatic Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5) containing recombinant human IDO1 enzyme, L-tryptophan as the substrate, and co-factors such as methylene (B1212753) blue and ascorbic acid.
-
Inhibitor Addition: Add the test compound (IACS-8968 R-enantiomer or epacadostat) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Detection of Kynurenine: The product of the enzymatic reaction, kynurenine, is detected. A common method involves a colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product that can be measured spectrophotometrically at approximately 480 nm.
-
Data Analysis: Calculate the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular IDO1/TDO Inhibition Assay
Objective: To assess the potency of a compound to inhibit IDO1 or TDO activity within a cellular context.
Methodology:
-
Cell Lines: Use human cell lines that endogenously express or are engineered to overexpress IDO1 (e.g., IFN-γ-stimulated HeLa or SKOV-3 cells) or TDO.
-
Cell Culture and Induction: Seed cells in multi-well plates. For inducible systems, treat cells with an inducing agent (e.g., IFN-γ for IDO1) for 24-48 hours.
-
Inhibitor Treatment: Add the test compound at a range of concentrations to the cell culture medium.
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24-72 hours) in a medium containing L-tryptophan.
-
Sample Collection and Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration, typically by HPLC or a colorimetric assay as described above.
-
Data Analysis: Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
dot
References
IACS-8968 R-enantiomer: A Comparative Analysis of Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction to IACS-8968 and Stereoselectivity
IACS-8968 is a potent dual inhibitor of IDO1 and TDO, enzymes that are critical regulators of tryptophan metabolism and play a significant role in tumor-mediated immunosuppression.[1][2][3] Like many small molecule inhibitors, IACS-8968 is a chiral molecule and exists as two enantiomers, the R- and S-forms. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors. Therefore, evaluating the specific activity and off-target effects of each enantiomer is a critical aspect of drug development.
While quantitative data for the racemic mixture of IACS-8968 is available, specific inhibitory data for the IACS-8968 R-enantiomer against its primary targets and other enzymes is not currently published. The data presented below pertains to the racemic mixture and serves as a reference for the compound's general activity.
Quantitative Analysis of IACS-8968 (Racemic Mixture) Inhibition
The following table summarizes the known inhibitory activity of racemic IACS-8968 against its primary enzyme targets.
| Target Enzyme | pIC50 | IC50 (nM) | Notes |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 6.43 | ~370 | Primary target. |
| Tryptophan 2,3-dioxygenase (TDO) | <5 | >10,000 | Secondary target, significantly less potent inhibition compared to IDO1. |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
IDO1/TDO Signaling Pathway
The diagram below illustrates the metabolic pathway regulated by IDO1 and TDO. Both enzymes catalyze the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites in the tumor microenvironment lead to the suppression of T-cell function and the promotion of immune tolerance.
Caption: The IDO1/TDO metabolic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity of enzyme inhibitors like IACS-8968.
Enzymatic Assay for IDO1 and TDO Inhibition
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1 or TDO.
1. Reagents and Materials:
-
Purified recombinant human IDO1 and TDO enzymes.
-
L-Tryptophan (substrate).
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.8).
-
Cofactors (e.g., ascorbic acid, methylene (B1212753) blue).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Plate reader.
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-tryptophan, and cofactors.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Initiate the reaction by adding the purified enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Measure the production of kynurenine, the product of the reaction, using a plate reader (e.g., by measuring absorbance at 321 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for IDO1 and TDO Inhibition
This assay measures the ability of a compound to inhibit IDO1 or TDO activity within a cellular context.
1. Reagents and Materials:
-
Human cell line expressing IDO1 or TDO (e.g., HeLa cells for IDO1, or engineered cells overexpressing the target enzyme).
-
Cell culture medium and supplements.
-
Interferon-gamma (IFNγ) to induce IDO1 expression in some cell lines.
-
Test compound (this compound).
-
L-Tryptophan.
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent).
-
Multi-well cell culture plates.
-
Spectrophotometer.
2. Procedure:
-
Seed the cells in multi-well plates and allow them to adhere.
-
If necessary, treat the cells with IFNγ to induce IDO1 expression.
-
Add the test compound at various concentrations to the cell culture medium.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant, for example, by adding Ehrlich's reagent and measuring the color change spectrophotometrically.
-
Determine the IC50 value of the test compound in the cellular environment.
Experimental Workflow for Assessing Cross-Reactivity
The following diagram outlines a typical workflow for evaluating the cross-reactivity of a test compound against a panel of off-target enzymes.
Caption: A generalized workflow for enzyme cross-reactivity screening.
Conclusion
While IACS-8968 is identified as a dual inhibitor of IDO1 and TDO, specific cross-reactivity data for its R-enantiomer against a wider range of enzymes is not publicly available. The provided data on the racemic mixture indicates a significant preference for IDO1 over TDO. For a comprehensive understanding of the pharmacological profile of the this compound, further studies are required to assess its activity against a broad panel of enzymes and to compare its selectivity with that of the S-enantiomer and the racemic mixture. The experimental protocols and workflows described in this guide provide a framework for conducting such essential investigations in drug development.
References
IACS-8968 R-enantiomer: An Analysis of its Selectivity Profile in Context
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the IACS-8968 R-enantiomer's selectivity profile. Currently, specific quantitative data for the individual R- and S-enantiomers of IACS-8968 is not publicly available. Therefore, this guide will focus on the well-characterized racemic mixture of IACS-8968, offering a comprehensive comparison with other key inhibitors of the tryptophan metabolism pathway. This analysis is supported by available preclinical data to aid in the evaluation of IACS-8968 for research purposes.
IACS-8968 is recognized as a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. This pathway is a critical regulator of immune responses, and its dysregulation is implicated in various diseases, including cancer. IACS-8968 exhibits a notable preference for IDO1 over TDO.
Comparative Selectivity Profile
The following table summarizes the inhibitory potency of racemic IACS-8968 and other well-characterized IDO1 inhibitors against IDO1, IDO2, and TDO. This allows for a direct comparison of their selectivity profiles.
| Compound | Target | Potency (IC50/EC50/Ki in nM) | Assay Type | Selectivity Profile |
| IACS-8968 (racemate) | IDO1 | ~371 (pIC50 = 6.43) | Enzymatic | Dual IDO1/TDO inhibitor, with higher potency for IDO1 |
| TDO | >10,000 (pIC50 < 5) | Enzymatic | ||
| IDO2 | Not Available | |||
| Epacadostat | IDO1 | 71.8 | Enzymatic | >1000-fold selective for IDO1 over IDO2 and TDO |
| IDO1 | ~10 | Cellular (HeLa) | ||
| IDO2 | >10,000 | Not Specified | ||
| TDO | >50,000 | Not Specified | ||
| Linrodostat (BMS-986205) | IDO1 | 1.1 | Cellular (IDO1-HEK293) | Selective for IDO1; no activity against TDO or murine IDO2 |
| IDO1 | 1.7 | Cellular (HeLa) | ||
| TDO | >2000 | Cellular (TDO-HEK293) | ||
| IDO2 (murine) | No activity | Cellular (mIDO2-HEK293) | ||
| Navoximod (NLG-919) | IDO1 | 7 (Ki) | Enzymatic | Potent IDO pathway inhibitor |
| IDO1 | 75 (EC50) | Cellular |
The Significance of Enantioselectivity
In pharmacology, the stereochemistry of a drug can be critical, as enantiomers of a chiral molecule can exhibit different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to off-target effects or toxicity. Although specific data for the IACS-8968 enantiomers are not available, the principle of enantioselectivity is crucial for drug development. For instance, in the case of the IDO1 inhibitor 1-methyl-tryptophan, the D-isomer was found to be more effective in reversing T-cell suppression by IDO-expressing dendritic cells compared to the L-isomer, despite the L-isomer being a more potent inhibitor of the purified enzyme.[1] This highlights the importance of evaluating individual stereoisomers to fully understand a drug's pharmacological profile.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating inhibitors like IACS-8968, the following diagrams are provided.
Caption: Tryptophan metabolism pathway and the inhibitory action of IACS-8968.
Caption: A generalized workflow for determining the IC50 of an inhibitor in an enzymatic assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified IDO1, IDO2, or TDO enzymes.
Materials:
-
Purified recombinant human IDO1, IDO2, or TDO enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Co-factors (e.g., ascorbic acid, methylene (B1212753) blue)
-
Test compound (e.g., IACS-8968) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching agent (e.g., trichloroacetic acid)
-
Detection reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
A reaction mixture is prepared containing the assay buffer, the respective enzyme, and necessary co-factors.
-
The test compound is added to the wells of the microplate at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan.
-
The plate is incubated at 37°C for a predetermined period (e.g., 15-60 minutes).
-
The reaction is terminated by the addition of a quenching agent like trichloroacetic acid.
-
The amount of kynurenine produced is quantified by adding a detection reagent that forms a colored product with kynurenine.
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 480 nm).
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Inhibition Assay
Objective: To assess the potency of a test compound to inhibit IDO1, IDO2, or TDO activity within a cellular context.
Materials:
-
Human cell lines expressing the target enzyme (e.g., HeLa cells stimulated with IFN-γ to induce IDO1, or HEK293 cells engineered to overexpress IDO1, IDO2, or TDO).
-
Cell culture medium and supplements.
-
Test compound (e.g., IACS-8968) dissolved in a suitable solvent.
-
L-Tryptophan.
-
Reagents for kynurenine detection as in the enzymatic assay.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
If required, expression of the target enzyme is induced (e.g., with IFN-γ for IDO1 in HeLa cells).
-
The cell culture medium is replaced with fresh medium containing varying concentrations of the test compound.
-
L-Tryptophan is added to the medium.
-
The cells are incubated for a specified period (e.g., 24-48 hours) to allow for tryptophan metabolism.
-
Aliquots of the cell culture supernatant are collected.
-
The concentration of kynurenine in the supernatant is determined using a colorimetric assay as described in the enzymatic assay protocol.
-
The cellular IC50 value is determined by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
References
Benchmarking IACS-8968 R-enantiomer Against First-Generation IDO Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IACS-8968 R-enantiomer, against first-generation IDO1 inhibitors. This comparison is supported by available experimental data to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby enabling cancer cells to evade immune surveillance. Inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.
First-generation IDO1 inhibitors, such as Epacadostat, Navoximod, and Linrodostat, have been extensively studied. This guide benchmarks the performance of the R-enantiomer of IACS-8968, a dual inhibitor of IDO1 and tryptophan 2,3-dioxygenase (TDO), against these established compounds.
Performance Data Summary
Table 1: In Vitro Potency Against IDO1
| Inhibitor | Target(s) | Assay Type | Potency (IC50/pIC50/Ki) | Selectivity |
| IACS-8968 (racemate) | IDO1, TDO | Enzymatic | pIC50 = 6.43 (~371 nM)[1][2] | Dual inhibitor, more potent for IDO1[1] |
| TDO | Enzymatic | pIC50 < 5 (>10,000 nM)[1][2] | ||
| Epacadostat | IDO1 | Enzymatic | 71.8 nM[1] | >1000-fold selective for IDO1 over IDO2 and TDO[1] |
| IDO1 | Cellular (HeLa) | ~10 nM[1] | ||
| Navoximod (NLG-919) | IDO1 | Enzymatic | Ki = 7 nM[1] | Potent IDO pathway inhibitor |
| IDO1 | Cellular | EC50 = 75 nM[1] | ||
| Linrodostat (BMS-986205) | IDO1 | Cellular (IDO1-HEK293) | 1.1 nM[1] | Selective for IDO1; no activity against TDO or murine IDO2[1] |
| IDO1 | Cellular (HeLa) | 1.7 nM[1] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the central role of IDO1 in mediating immune suppression within the tumor microenvironment and the points of intervention for IDO1 inhibitors.
Caption: IDO1 pathway and inhibitor mechanism.
Experimental Workflow for IDO1 Inhibitor Profiling
This workflow outlines the typical experimental process for evaluating and comparing the efficacy of IDO1 inhibitors.
References
In vivo efficacy of IACS-8968 R-enantiomer compared to standard of care
An objective analysis of the available preclinical data for the novel immunomodulatory agent IACS-8968 compared to the standard of care in glioma.
In the landscape of cancer therapeutics, targeting tumor metabolism and the surrounding immune microenvironment has emerged as a promising strategy. IACS-8968 is a novel, potent dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), two key enzymes that play a critical role in tumor immune evasion. While specific in vivo efficacy data for the R-enantiomer of IACS-8968 is not extensively available in the public domain, preclinical studies on the parent compound have demonstrated its potential to enhance the efficacy of standard-of-care chemotherapy in glioma models.
This guide provides a comparative overview of the in vivo efficacy of IACS-8968 in combination with the standard-of-care chemotherapy agent, temozolomide (B1682018) (TMZ), for the treatment of glioma.
Signaling Pathways
To understand the mechanism of action of IACS-8968 and its comparison to standard of care, it is crucial to visualize their respective signaling pathways.
Caption: Mechanism of IACS-8968 action on the IDO/TDO pathway.
Caption: Mechanism of action of Temozolomide (TMZ).
In Vivo Efficacy Data
Preclinical evaluation of IACS-8968 in combination with temozolomide (TMZ) was conducted in subcutaneous glioma xenograft models. The combination therapy demonstrated a significant improvement in anti-tumor efficacy compared to either agent alone.[1]
| Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit |
| Vehicle Control | - | - |
| IACS-8968 | Moderate | Modest Increase |
| Temozolomide (TMZ) | Significant | Significant Increase |
| IACS-8968 + TMZ | Superior | Markedly Prolonged |
Note: This table is a qualitative summary based on the described superior anti-cancer effects and prolonged survival in the cited study. Specific quantitative values for tumor growth inhibition and survival were not detailed in the provided search results.
Experimental Protocols
In Vivo Glioma Xenograft Study [1]
-
Cell Lines: Human glioma cell lines (LN229 and U87) were used.
-
Animal Model: Subcutaneous tumor models were established in mice.
-
Treatment Groups:
-
Vehicle control (PBS)
-
IACS-8968 alone
-
Temozolomide (TMZ) alone
-
IACS-8968 and TMZ combination
-
-
Administration: The specific doses and schedules were not detailed in the search results, but treatment was administered to mice with established tumors.
-
Efficacy Endpoints:
-
Tumor growth was monitored and measured regularly.
-
Survival of the tumor-bearing mice was recorded.
-
-
In Vitro Assays: To confirm the enhanced effect, in vitro cytotoxicity, colony formation, and invasion assays were performed on glioma cells co-treated with IACS-8968 and TMZ. Patient-derived glioma cells were also used to validate the combination's efficacy.
Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study.
Conclusion
The available preclinical data suggests that the dual IDO/TDO inhibitor IACS-8968, when used in combination with the standard-of-care chemotherapy agent temozolomide, exhibits superior anti-tumor efficacy in glioma models compared to either treatment alone.[1] This enhanced effect is attributed to the complementary mechanisms of targeting both tumor cell DNA replication with TMZ and the tumor's immune-suppressive microenvironment with IACS-8968.
While these findings are promising, further research is warranted to elucidate the specific in vivo efficacy of the IACS-8968 R-enantiomer and to establish its therapeutic potential in a broader range of cancer types, both as a monotherapy and in combination with other standard-of-care agents, including immunotherapy. The development of robust, publicly available datasets from such studies will be critical for a comprehensive evaluation of this compound's clinical utility.
References
Safety Operating Guide
Navigating the Disposal of IACS-8968 R-enantiomer: A Guide to Safe and Compliant Laboratory Practices
At the core of responsible chemical waste management is the principle of treating all novel or uncharacterized compounds as hazardous unless confirmed otherwise by a certified safety professional. All chemical waste must be disposed of through an institution's designated hazardous waste program, managed by the Environmental Health and Safety (EHS) office or an equivalent authority.[1] It is imperative to never discard chemical waste, including IACS-8968 R-enantiomer, in the regular trash or down the sewer system.[1][2][3]
Key Disposal Principles and Procedures
The following table summarizes the critical steps and considerations for the proper disposal of this compound, synthesized from general laboratory chemical waste guidelines.
| Procedure Step | Key Actions and Considerations | Relevant Guidelines |
| 1. Waste Identification and Classification | Treat this compound as a hazardous chemical waste. Due to its nature as a complex heterocyclic compound containing fluorine, it may possess properties of toxicity or reactivity. | All waste chemical solids, liquids, or containerized gases should be treated as hazardous unless confirmed to be non-hazardous by the institution's safety office.[1] |
| 2. Container Selection and Labeling | Use a chemically compatible, leak-proof container with a secure closure.[2] The original product container, if in good condition, is often a suitable choice.[4] Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. | Containers must be chemically compatible with the waste, free from damage, and equipped with secure, leak-proof closures.[2] All waste containers must be properly labeled.[5] |
| 3. Waste Accumulation and Storage | Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][5] This area must be at or near the point of waste generation.[5] Ensure the container is kept closed except when adding waste.[1][4][5] | Hazardous waste must be stored in a designated SAA, which should be inspected weekly for leaks.[4] A maximum of 55 gallons of hazardous waste may be stored in an SAA.[5] |
| 4. Segregation of Incompatible Wastes | Store this compound waste separately from incompatible chemicals. As a general rule, segregate acids from bases, and oxidizing agents from reducing agents and organic compounds.[4] | Incompatible pairs of substances that can react violently or emit flammable or poisonous gases must be stored separately.[4] |
| 5. Requesting Waste Pickup | Once the waste container is full or has been in storage for a designated period (often up to one year for partially filled containers), contact your institution's EHS office to arrange for pickup and disposal.[4][5] | Full waste containers must be removed from the SAA within three days.[4] Partially filled containers may remain for up to one year.[4] |
| 6. Emergency Preparedness | Ensure that all laboratory personnel are trained on proper waste handling procedures and are familiar with emergency protocols for spills or leaks.[1] Spill control equipment should be readily available.[2] | Laboratory personnel should be trained on the proper handling, storage, labeling, and disposal of hazardous wastes, as well as spill response procedures.[1] |
Experimental Protocols: A Note on Decontamination
While specific decontamination protocols for this compound are not documented, a general procedure for decontaminating empty containers that held this compound can be adapted from standard laboratory practices. For containers that held acutely hazardous waste, a triple rinse with a suitable solvent capable of removing the residue is often recommended before the container can be disposed of as regular trash.[1] However, given the lack of specific data on the acute toxicity of this compound, it is prudent to treat the empty container as hazardous waste as well, unless advised otherwise by your EHS office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific waste disposal policies and their local Environmental Health and Safety (EHS) office for definitive procedures. The Safety Data Sheet (SDS) for any chemical is the primary source of safety and handling information; however, a specific SDS for this compound was not publicly available at the time of this writing. A generic SDS for a laboratory chemical indicates that disposal should be in accordance with local regulations.[6]
References
Personal protective equipment for handling IACS-8968 R-enantiomer
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of IACS-8968 R-enantiomer.
This document provides crucial safety and logistical information for the laboratory use of this compound. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is prudent to adhere to standard laboratory safety protocols and best practices when handling any bioactive compound. This guide is intended to supplement, not replace, your institution's established safety procedures.
Core Safety Information
A summary of the key safety and identification details for this compound is provided in the table below.
| Identifier | Information |
| Product Name | IACS-8968 (R-enantiomer) |
| Synonyms | IDO/TDO Inhibitor (R-enantiomer) |
| CAS Number | 2239305-67-8 |
| Molecular Formula | C17H18F3N5O2 |
| Molecular Weight | 381.35 |
| Hazard Classification | Not a hazardous substance or mixture |
Personal Protective Equipment (PPE)
Even when handling non-hazardous materials, the use of appropriate PPE is a fundamental aspect of good laboratory practice to prevent contamination and potential exposure.[1][2] The following PPE is recommended for all procedures involving this compound.
1. Eye Protection:
-
Safety Glasses with Side Shields: As a minimum requirement, safety glasses that meet the ANSI Z87.1 standard should be worn to protect against accidental splashes or generation of aerosols.[3]
-
Chemical Goggles: For procedures with a higher risk of splashing, such as when preparing stock solutions or handling larger volumes, chemical goggles offer more comprehensive protection.
2. Hand Protection:
-
Disposable Nitrile Gloves: These are the standard for handling most laboratory chemicals and provide adequate protection for incidental contact.[4] It is crucial to change gloves immediately if they become contaminated and always before leaving the laboratory.[4]
3. Body Protection:
-
Laboratory Coat: A standard lab coat should be worn at all times to protect skin and personal clothing from potential contamination.[5]
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[5]
4. Respiratory Protection:
-
Under normal laboratory conditions with adequate ventilation, respiratory protection is not required. However, if there is a potential for generating significant aerosols or dust of the compound, and engineering controls like a fume hood are not available, a risk assessment should be performed to determine if a respirator is necessary.
Operational Plans: A Step-by-Step Workflow
The following diagram illustrates a standard workflow for handling a non-hazardous but bioactive compound like this compound, from preparation to disposal, emphasizing the appropriate use of PPE.
References
- 1. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 2. dispendix.com [dispendix.com]
- 3. ehs.gatech.edu [ehs.gatech.edu]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
